molecular formula C8H12N2O2 B1621650 1,5-Diisocyanato-2-methylpentane CAS No. 34813-62-2

1,5-Diisocyanato-2-methylpentane

Cat. No.: B1621650
CAS No.: 34813-62-2
M. Wt: 168.19 g/mol
InChI Key: AHBNSOZREBSAMG-UHFFFAOYSA-N
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Description

1,5-Diisocyanato-2-methylpentane is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diisocyanato-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c1-8(5-10-7-12)3-2-4-9-6-11/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBNSOZREBSAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87706-56-7
Record name Pentane, 1,5-diisocyanato-2-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=87706-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80956293
Record name 1,5-Diisocyanato-2-methylpentane
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Molecular Weight

168.19 g/mol
Source PubChem
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CAS No.

34813-62-2
Record name 1,5-Diisocyanato-2-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34813-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpentane-1,5-diyl diisocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diisocyanato-2-methylpentane
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Record name 2-methylpentane-1,5-diyl diisocyanate
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Synthetic Pathways and Advanced Chemical Transformations of 1,5 Diisocyanato 2 Methylpentane

Phosgene-Based Synthesis Routes for 1,5-Diisocyanato-2-methylpentane

The reaction of the corresponding diamine with phosgene (B1210022) has historically been the principal method for producing diisocyanates. This process is typically carried out in either a liquid or gas phase. nih.gov

Optimization of Reaction Conditions and Yields

The phosgenation process involves the reaction of a primary amine with phosgene to form a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com The efficiency of this process is highly dependent on reaction conditions.

Key parameters for optimization include:

Temperature: The temperature for the phosgenation reaction and subsequent thermolysis is critical. Gas phase phosgenation occurs at elevated temperatures, typically between 200°C and 600°C. nih.gov Liquid phase processes are also utilized, particularly for amines with high boiling points. nih.gov

Solvent: Inert solvents are often used in the phosgenation process. The choice of solvent can influence reaction rates and the ease of product separation. google.com

Phosgene Concentration: The stoichiometry of phosgene to the amine is a crucial factor in maximizing yield and minimizing side reactions. Solutions of phosgene in inert solvents, with concentrations ranging from 10% to 100% by weight, are commonly employed. google.com

Table 1: General Conditions for Phosgene-Based Isocyanate Synthesis

ParameterConditionPhaseReference
Temperature200-600 °CGas nih.gov
Phosgene Concentration10-100 wt% in solventLiquid/Gas google.com
Amine Feed Temperature10-150 °CLiquid/Gas google.com

Non-Phosgene Synthesis Methods for this compound

Due to the high toxicity of phosgene and the corrosive nature of hydrogen chloride, significant research has been dedicated to developing alternative, non-phosgene synthesis routes for isocyanates. nih.govionike.com These methods often involve multiple steps, such as the synthesis of a carbamate (B1207046) precursor followed by its thermal decomposition. nih.govresearchgate.net

Curtius Rearrangement and Analogous Approaches for Bio-based Precursors

The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govresearchgate.net This reaction proceeds under mild conditions and is known for its high functional group tolerance and stereochemical retention. nih.govwikipedia.org The isocyanate produced can be isolated or reacted in situ with various nucleophiles to form carbamates, ureas, or primary amines. nih.govresearchgate.netorganic-chemistry.org

The general mechanism involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org Recent studies suggest a concerted mechanism where the loss of nitrogen and the alkyl group migration occur simultaneously. wikipedia.org

This method is particularly relevant for the synthesis of bio-based diisocyanates, as dicarboxylic acids can be derived from renewable resources like vegetable oils. researchgate.net The conversion of these bio-based dicarboxylic acids to the corresponding diisocyanates can be achieved through the Curtius rearrangement. researchgate.net

Carbamation and Thermal Decomposition Techniques

A prominent non-phosgene route involves the synthesis of carbamates from amines, followed by their thermal decomposition to yield the desired isocyanate. nih.govmdpi.com This two-step process avoids the use of phosgene and simplifies product purification. nih.govresearchgate.net

Carbamates can be synthesized through various methods, including the reaction of amines with dimethyl carbonate (DMC) or urea (B33335). nih.gov The reaction of aliphatic amines with DMC can proceed under relatively mild conditions. nih.gov

The subsequent thermal decomposition (thermolysis) of the carbamate to the isocyanate can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is often conducted at temperatures around 400°C, while liquid-phase methods may employ high-boiling inert solvents to lower the required temperature and minimize side reactions. mdpi.com Catalysts, such as various metal compounds, can be used to improve the efficiency of the carbamate decomposition. researchgate.netnih.gov

Table 2: Comparison of Phosgene and Non-Phosgene Routes

FeaturePhosgene RouteNon-Phosgene Route (Carbamate Decomposition)
Primary Reagent PhosgeneCarbamate Precursor
Key Steps Phosgenation, ThermolysisCarbamate Synthesis, Thermolysis
Byproducts Hydrogen Chloride, Chlorinated compoundsAlcohol (from carbamate decomposition)
Safety Concerns High toxicity of phosgene, corrosivity (B1173158) of HClGenerally lower toxicity reagents

Exploration of Alternative Feedstocks for Sustainable Production

The drive for green chemistry has spurred research into sustainable feedstocks for the production of diisocyanates. rsc.org Bio-based resources are at the forefront of this exploration.

Potential bio-based precursors for this compound and other diisocyanates include:

Lysine: This amino acid can be enzymatically decarboxylated to produce 1,5-pentanediamine, a direct precursor for 1,5-pentamethylene diisocyanate. google.com

Vegetable Oils: These can be a source of long-chain dicarboxylic acids, which can then be converted to diisocyanates. researchgate.net

Lignin and Furan Derivatives: These biomass-derived materials offer aromatic and furan-based structures that can be chemically modified to produce diisocyanates. researchgate.netgoogle.com

Carbon Dioxide (CO2): CO2 is being investigated as a sustainable C1 feedstock for the synthesis of polymers like polyurethanes. rsc.org Non-phosgene routes can utilize CO2 in the synthesis of carbamate intermediates. researchgate.net

The development of these bio-based routes aims to reduce the reliance on petrochemical feedstocks and create more environmentally friendly production pathways for diisocyanates. google.comrsc.orgmdpi.com

Catalytic Strategies in this compound Synthesis

The formation of the isocyanate groups in this compound is a critical step that relies heavily on catalysis. Both homogeneous and heterogeneous catalysts play significant roles in this process, each with distinct advantages and challenges.

Homogeneous catalysts, which exist in the same phase as the reactants, have been extensively studied for isocyanate synthesis. The non-phosgene route, which avoids the use of highly toxic phosgene gas, often employs homogeneous catalysis. acs.org This process typically involves two main steps: the catalyzed synthesis of a carbamate from an amine or nitro compound, followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.org

Transition metal complexes, particularly those of Group VIII metals, are among the most effective homogeneous catalysts for the carbonylation of nitroaromatics to produce isocyanates. researchgate.net For instance, zinc acetate (B1210297) has demonstrated high efficiency as a catalyst in the synthesis of dicarbamates from diamines and dimethyl carbonate. acs.orgresearchgate.net While homogeneous catalysts offer high activity and selectivity, their separation and recycling from the product mixture can be challenging, which is a significant drawback in industrial applications. acs.org

Recent research has also explored the use of organocatalysts, such as guanidines, amidines, and N-heterocyclic carbenes, for polyurethane synthesis. acs.org These metal-free catalysts can be competitive with traditional metal-based catalysts like dibutyltin (B87310) dilaurate and dibutyltin diacetate. acs.org The mechanism often involves the activation of the alcohol or isocyanate group through basic or acidic catalysis. acs.org

Table 1: Examples of Homogeneous Catalysts in Isocyanate Synthesis

Catalyst TypeExampleApplicationReference
Transition Metal SaltZinc AcetateSynthesis of dicarbamates from diamines and dimethyl carbonate acs.orgresearchgate.net
OrganocatalystGuanidinesPolyurethane synthesis from diisocyanates and diols acs.org

To overcome the separation challenges associated with homogeneous catalysts, research has increasingly focused on heterogeneous catalysts. These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction, which simplifies their removal from the reaction mixture. acs.orgresearchgate.net

For the direct carbonylation of nitroaromatic compounds to isocyanates, heterogeneous catalysts comprising metals like palladium (Pd), rhodium (Rh), and iridium (Ir) supported on materials such as alumina (B75360) (Al2O3) have been investigated. google.com Another approach involves the use of mixed metal oxides, such as those containing manganese (Mn) and lead (Pb), for the selective reduction of nitro compounds to nitroso compounds, which are intermediates in isocyanate synthesis. google.com

The development of hybrid materials that combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts is a promising area. researchgate.net For instance, zeolite-Y has been used as a support for nanohybrid materials, aiming to create eco-friendly and recyclable catalysts. researchgate.net In the context of carbamate decomposition to isocyanates, materials like montmorillonite (B579905) K-10 have been used as heterogeneous acid catalysts. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Isocyanate Synthesis

Catalyst SystemApplicationKey FindingsReference
Pd, Rh, Ir on Al2O3Direct carbonylation of nitrosoarenesCatalyzes the conversion to aromatic isocyanates google.com
MnxPbyOzSelective reduction of nitrobenzeneProduces nitrosobenzene (B162901) as an intermediate google.com
Montmorillonite K-10Decomposition of carbamatesEffective for monoisocyanates with electron-withdrawing groups researchgate.net

The design of a successful catalyst involves maximizing activity, selectivity, and stability while minimizing cost. For isocyanate synthesis, this means designing catalysts that promote the desired reactions while suppressing side reactions like the formation of ureas or oligomers. acs.orggoogle.com The choice of support material, the size and dispersion of active metal particles, and the presence of promoters are all critical factors in catalyst design.

Catalyst deactivation is a major concern in industrial processes, leading to reduced efficiency and increased operational costs. ammoniaknowhow.comappliedcatalysts.com Deactivation can occur through several mechanisms:

Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst. ammoniaknowhow.com

Coking or Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores. ammoniaknowhow.comresearchgate.net

Thermal Degradation and Sintering: Loss of catalytic surface area due to the growth of metal crystallites or collapse of the support structure at high temperatures. ammoniaknowhow.comyoutube.com

Mechanical Failure: Attrition and crushing of catalyst particles, especially in fluidized bed reactors. appliedcatalysts.comyoutube.com

Understanding the root cause of deactivation is crucial for mitigating its effects. appliedcatalysts.com Strategies to combat deactivation include purifying the feedstock to remove poisons, optimizing reaction conditions to minimize coke formation, and developing more thermally stable catalyst formulations. appliedcatalysts.com In some cases, deactivated catalysts can be regenerated to restore their activity. youtube.com

Purification and Isolation Techniques for this compound

Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The high reactivity of the isocyanate groups necessitates careful control of purification conditions to prevent product degradation.

Distillation is a primary method for purifying isocyanates. gea.comnih.gov Due to the thermal sensitivity of these compounds, distillation is typically carried out under high vacuum to lower the boiling point and minimize thermal degradation. gea.com For mixtures of isomers, such as those found in crude MDI (methylene diphenyl diisocyanate), a combination of distillation and crystallization is often employed. researchgate.netgoogle.com

Melt crystallization is a powerful technique for separating isomers with close boiling points. researchgate.net This process can be performed in various ways, including static layer crystallization and dynamic falling film melt crystallization. google.comacs.org In layer crystallization, the desired isomer is selectively crystallized onto a cooled surface, and the remaining mother liquor is drained away. google.com Suspension crystallization, where crystals are formed within the bulk liquid and then separated, is another effective method. gea.com Hybrid processes that combine distillation and crystallization can offer significant energy savings and result in high-purity products. researchgate.net

Table 3: Purification Techniques for Diisocyanates

TechniqueDescriptionApplicationReference
Vacuum DistillationSeparation based on boiling point differences at reduced pressure.Removal of high-boiling contaminants and separation of isomers. gea.com
Melt CrystallizationSeparation based on differences in melting points and crystal structures.Purification of isomers, such as 4,4'-MDI from 2,4'-MDI. researchgate.netacs.org
Hybrid Distillation/CrystallizationA combined process to enhance separation efficiency and reduce energy consumption.Separation of azeotropes and closely boiling mixtures. researchgate.net

Accurate assessment of the purity of this compound is essential to ensure its quality and performance in downstream applications. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of isocyanates. epa.govepa.gov Since isocyanates are highly reactive, they are typically derivatized before analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate groups to form stable urea derivatives that can be readily separated and quantified by HPLC with UV or mass spectrometric detection. epa.govepa.gov

Gas chromatography (GC) can also be used, particularly for more volatile isocyanates. patsnap.com Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are valuable for structural confirmation and can provide information about the presence of impurities. researchgate.netrsc.org The development of analytical methods focuses on achieving high sensitivity, selectivity, and accuracy to detect and quantify trace impurities. rsc.org

Polymerization Engineering and Reaction Kinetics Involving 1,5 Diisocyanato 2 Methylpentane

Polyurethane (PU) Synthesis Leveraging 1,5-Diisocyanato-2-methylpentane

Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol. scispace.com The use of this compound, an aliphatic diisocyanate, imparts specific properties to the resulting polyurethane material.

Step-Growth Polymerization Mechanisms and Control

The synthesis of polyurethanes from this compound follows a step-growth polymerization mechanism. wikipedia.orgfiveable.me In this process, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively longer oligomers, eventually resulting in long-chain polymers. wikipedia.org The reaction involves the addition of the hydroxyl groups of the polyol to the isocyanate groups of the diisocyanate, forming urethane (B1682113) linkages. uni-miskolc.hu

Control over the molecular weight and structure of the polymer is crucial for achieving desired material properties. wikipedia.org This can be achieved by:

Stoichiometric Control: Adjusting the ratio of isocyanate to hydroxyl groups is a key method for controlling the molecular weight. A slight excess of one reactant will result in a polymer with end-groups of that reactant, limiting further polymerization. wikipedia.org

Monofunctional Monomers: The addition of a small amount of a monofunctional monomer (a molecule with only one reactive group) can also be used to cap the growing polymer chains and control the final molecular weight. wikipedia.org

The general reaction for polyurethane formation is as follows: R-NCO + R'-OH → R-NH-COO-R'

Reactivity of Isocyanate Groups in Polyurethane Formation

Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water. wikipedia.org The reactivity of the isocyanate groups in this compound is a critical factor in polyurethane synthesis. Aliphatic isocyanates like this compound are generally less reactive than aromatic isocyanates. pcimag.commdpi.com This lower reactivity can be advantageous in some applications, allowing for better control over the polymerization process.

The reaction kinetics of polyurethane formation are often autocatalytic, meaning the urethane product itself can catalyze the reaction. researchgate.net The reaction can be divided into two main pathways: a forward path and an autocatalyzed path. researchgate.net The activation energies for these reactions are typically higher for aliphatic diisocyanates compared to aromatic ones, resulting in a slower reaction rate. researchgate.net

Influence of Polyol Structure and Stoichiometry on Polymerization

The structure and stoichiometry of the polyol play a significant role in the polymerization process and the final properties of the polyurethane.

Catalyst Effects on Polyurethane Reaction Kinetics and Product Characteristics

Catalysts are essential for controlling the rate of the polyurethane-forming reaction, especially with less reactive aliphatic isocyanates. pcimag.commingxupu.com They work by accelerating the reaction between isocyanates and polyols. mingxupu.com The choice of catalyst can significantly impact the reaction kinetics and the final properties of the polyurethane.

Common types of polyurethane catalysts include:

Amine Catalysts: Tertiary amines, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are widely used. mingxupu.com They are particularly effective at catalyzing the reaction between isocyanates and water (the blowing reaction in foam production) but also promote the isocyanate-polyol (gelling) reaction. mingxupu.comgvchem.com

Organometallic Catalysts: Tin-based compounds, like dibutyltin (B87310) dilaurate (DBTDL), and other metal-based catalysts (e.g., bismuth, zinc, zirconium) are highly selective towards the isocyanate-polyol reaction. gvchem.compatchamltd.comwernerblank.com They are considered strong gel catalysts. mingxupu.com

The concentration and type of catalyst can influence the degree of microphase separation in thermoplastic polyurethanes, which in turn affects their mechanical properties. researchgate.net For instance, studies have shown that varying the concentration of a tin catalyst can significantly alter the ultimate tensile strength of the resulting polyurethane. researchgate.net

Polyurea (PUR) Synthesis Utilizing this compound

Polyureas are another important class of polymers that can be synthesized using this compound. They are formed by the reaction of a diisocyanate with a polyamine. nih.gov

Reaction with Polyamines and Chain Extenders

Polyurea synthesis is a step-growth polymerization process where the isocyanate groups react with primary or secondary amine groups to form urea (B33335) linkages. nih.gov This reaction is generally much faster than the reaction between isocyanates and alcohols, often proceeding without the need for a catalyst. nih.govmdpi.com

The general reaction for polyurea formation is: R-NCO + R'-NH₂ → R-NH-CO-NH-R'

Polyamines: High molecular weight amine-terminated polyethers are commonly used as the polyamine component. google.com These form the soft segments of the polyurea, contributing to its flexibility. nih.gov

Chain Extenders: Short-chain diamines are used as chain extenders to build up the hard segments of the polymer, which contribute to its strength and rigidity. nih.govgoogle.com Aromatic polyamines are often used as chain extenders. google.com The structure of the chain extender can significantly influence the properties of the final polyurea elastomer. mdpi.commdpi.com For example, using a bulky alicyclic diisocyanate in combination with a disulfide chain extender can lead to looser packing of the hard segments and improved self-healing properties. mdpi.com

The stoichiometry of the reactants, specifically the ratio of isocyanate groups to amine groups, is a critical factor in determining the final properties of the polyurea. google.com

Non-Catalytic Aspects of Polyurea Formation

The synthesis of polyurea through the reaction of a diisocyanate with a primary diamine is characterized by its exceptionally rapid reaction kinetics at room temperature. mdpi.com This high reactivity is attributed to the strong nucleophilicity of primary amines. mdpi.com Consequently, the diamine-diisocyanate polyurea synthesis typically proceeds readily without the need for a catalyst. mdpi.com This rapid, non-catalytic nature is a significant advantage in industrial applications like reaction injection molding (RIM) and reactive spray-coating. mdpi.com

However, the high reactivity of isocyanate groups can also lead to side reactions. One common side reaction is the formation of biuret (B89757) structures, where an isocyanate group reacts with the N-H group of an already formed urea linkage. mdpi.com This can result in crosslinking of the polymer, as bifunctional diisocyanates interact with growing polyurea chains. mdpi.com

An alternative, non-catalytic pathway to polyurea is the water-diisocyanate reaction. This process involves the reaction of isocyanate groups with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. The newly formed primary amine subsequently reacts with another isocyanate group to create a urea linkage. mdpi.com This synthesis route exhibits significantly slower reaction kinetics compared to the diamine-mediated pathway. mdpi.com

Isocyanate-free methods for polyurea synthesis are also being explored. These often involve the polycondensation of diamines with dicarbamates or urea itself. researchgate.netdigitellinc.com For instance, hard segments of polyureas can be synthesized through the melt polycondensation of urea and a diamine without a catalyst. researchgate.net While these methods avoid the use of highly reactive isocyanates, they can present their own challenges, such as the potential for side reactions like N-alkylation of amine end-groups when using dicarbamates. researchgate.net

Influence of Amine Type and Stoichiometry on Polymerization

The properties of polyureas are significantly influenced by the type of amine and the stoichiometry of the reactants. The selection of the amine component, which includes long-chain diamines (soft segments) and short-chain diamines (chain extenders), allows for the tailoring of the polymer's mechanical properties. nih.gov

The structure of the diamine plays a crucial role. For instance, the use of different chain extenders, such as aliphatic versus aromatic diamines, affects the packing of the hard segments and the resulting hydrogen bonding. nih.gov The ratio of soft to hard segments is a critical factor, particularly for applications requiring specific mechanical performance like ballistic protection. nih.gov

Stoichiometry, the molar ratio of isocyanate groups to amine groups, is a key parameter in controlling the molecular weight and structure of the resulting polyurea. In the synthesis of poly(urethane-urea)s, a stoichiometric imbalance can lead to a composition drift, where chains rich in urea moieties may form and precipitate early in the reaction, hindering the growth of the polymer chain and limiting mechanical performance. nih.gov

In isocyanate-free polyurea synthesis, such as the Ru-catalyzed carbene insertion into urea, adjusting the stoichiometry of the reactants, like the diazo compound, has been shown to impact the yield and molecular weight of the resulting polymer. uva.nl This highlights the importance of precise stoichiometric control in achieving desired polymer characteristics.

Copolymerization Strategies: Poly(urethane-urea) Systems

Poly(urethane-urea) (PUU) elastomers are a class of segmented copolymers that combine both urethane and urea linkages in their backbone. wikipedia.org This combination allows for a wide range of tunable properties, making them suitable for various applications. nih.gov

Sequential and Simultaneous Polymerization Approaches

The synthesis of PUUs can be carried out using different polymerization strategies. A common approach is a two-stage or prepolymer method. nih.gov In the first stage, a diisocyanate is reacted with a macrodiol (polyol) to form an isocyanate-terminated prepolymer. nih.govmdpi.com This prepolymer is then reacted with a diamine chain extender in the second stage to form the final poly(urethane-urea). nih.govmdpi.com This sequential method is often preferred over a one-shot method (mixing all reactants at once) because the reactivity of amines with isocyanates is significantly higher than that of alcohols. nih.gov In a one-shot process, the rapid formation of urea-rich chains can lead to precipitation and a non-uniform polymer structure. nih.gov

Simultaneous polymerization, where the diisocyanate is reacted with a mixture of diols and diamines, can be challenging due to the differing reaction rates. This can lead to a "composition drift," where the faster-reacting diamine is consumed first, resulting in a polymer with a non-random distribution of urea and urethane linkages. nih.gov

Control of Urethane and Urea Linkage Proportions

The relative proportions of urethane and urea linkages in a poly(urethane-urea) system are critical in determining the final properties of the material. These proportions are primarily controlled by the stoichiometry of the reactants: the diisocyanate, the polyol, and the diamine chain extender.

The formation of urethane linkages occurs through the reaction of isocyanate groups with hydroxyl groups from the polyol, while urea linkages are formed from the reaction of isocyanate groups with amine groups from the diamine. wikipedia.org By carefully controlling the molar ratios of the polyol and diamine, the ratio of soft (polyol-diisocyanate) to hard (diamine-diisocyanate) segments can be precisely adjusted. mdpi.com

The following table illustrates how the reactant composition influences the hard segment content, which is directly related to the proportion of urea linkages.

DiisocyanateChain ExtenderHard Segment Content (%)Resulting Polymer Properties
H₁₂MDIAPTMDS5-20Transparency decreases and stiffness increases with higher hard segment content. mdpi.com
IPDIAPTMDS5-20Softer elastomer compared to those made with more symmetric diisocyanates. mdpi.com
MDIAPTMDSVariedIntermediate stiffness. mdpi.com
CHDIAPTMDSVariedStiffest elastomer due to the high symmetry of the diisocyanate. mdpi.com

H₁₂MDI: 4,4'-Methylenebis(cyclohexyl isocyanate), IPDI: Isophorone (B1672270) diisocyanate, MDI: 4,4'-Methylenebis(phenyl isocyanate), CHDI: trans-1,4-Cyclohexane diisocyanate, APTMDS: 1,3-Bis(3-aminopropyl)-tetramethyldisiloxane

This control over the hard and soft segment content allows for the fine-tuning of properties such as modulus, tensile strength, and elongation at break. mdpi.com

Advanced Polymerization Techniques

Solvent-Free Polymerization Methods

Solvent-free polymerization methods are gaining increasing attention due to environmental and safety concerns associated with the use of volatile organic compounds. For polyurea and poly(urethane-urea) synthesis, several solvent-free approaches have been developed.

One notable method is melt polycondensation. This technique has been successfully employed for the isocyanate-free synthesis of polyurea elastomers. digitellinc.comvt.edu In this process, a diamine (including a soft segment diamine like poly(tetramethylene oxide)-based diamine and a small molecule diamine) is reacted with urea in the molten state without the need for a catalyst. vt.edu This approach avoids the use of both isocyanates and solvents, offering a more environmentally friendly route to polyureas. vt.edu The resulting polymers are melt-processible and exhibit tunable mechanical properties. vt.edu

Bulk polymerization is another solvent-free technique. For instance, polyurea synthesis via the water-diisocyanate pathway can be carried out in bulk by directly reacting the diisocyanate with water. mdpi.com Similarly, the synthesis of poly(urethane-urea)s can be performed in bulk, where the reactants are mixed and reacted at elevated temperatures without a solvent. nih.gov

These solvent-free methods are advantageous not only for their reduced environmental impact but also for potentially simplifying the manufacturing process and reducing costs associated with solvent handling and recovery.

Prepolymer Methods in Polymer Synthesis

The synthesis of polyurethanes and related polymers using this compound can be effectively controlled through the prepolymer method. This two-step approach is widely employed in polymer engineering to manage reaction exotherms, control viscosity, and tailor the final properties of the polymer. researchgate.netmdpi.com The technique involves first reacting a diisocyanate with a polyol, where the diisocyanate is in stoichiometric excess, to form an isocyanate-terminated prepolymer. mdpi.comgoogle.com This prepolymer is then subsequently reacted in a second step, typically with a chain extender or through a curing mechanism like moisture exposure, to build the final high-molecular-weight polymer. google.com

The structure of this compound, an aliphatic diisocyanate, plays a crucial role in the kinetics of prepolymer formation. Its chemical formula is O=C=N-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-N=C=O. nih.gov Although both isocyanate groups are attached to primary carbons, the methyl group at the C-2 position creates steric hindrance for the isocyanate group at the C-1 position. This results in differential reactivity between the two isocyanate groups, with the unhindered group at the C-5 position being more reactive. This behavior is analogous to other asymmetric diisocyanates like isophorone diisocyanate (IPDI), where controlling reaction conditions allows for selective reactions and the design of specific polymer architectures. The lower reactivity of aliphatic isocyanates compared to aromatic counterparts like toluene (B28343) diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI) generally necessitates higher reaction temperatures (typically 75-85°C) or the use of catalysts to achieve reasonable reaction times. mdpi.comresearchgate.net

The choice of polyol is a critical parameter that dictates the properties of the resulting prepolymer and the final polyurethane. Common polyols used in these syntheses include:

Polyether Polyols: Such as polytetramethylene ether glycol (PTMG) and polypropylene (B1209903) glycol (PPG), which impart flexibility, hydrolysis resistance, and good low-temperature properties to the final polymer. mdpi.com

Polyester (B1180765) Polyols: Such as those based on adipic acid and various glycols (e.g., 1,6-hexanediol), which typically provide good abrasion resistance and tensile strength. google.com

The ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio) is a key process parameter. In prepolymer synthesis, this ratio is kept significantly above 1:1, often ranging from 1.6:1 to as high as 10:1, to ensure that the resulting chains are terminated with reactive isocyanate groups and to control the molecular weight of the prepolymer. google.comresearchgate.net After the reaction, unreacted diisocyanate monomer can be removed, often through vacuum distillation or solvent extraction, to produce prepolymers with low free monomer content, which is often desirable for subsequent applications. epo.orgjustia.com

Table 1: Typical Parameters for Aliphatic Isocyanate Prepolymer Synthesis

ParameterTypical Range/ValueSignificanceReference
Diisocyanate TypeAliphatic (e.g., this compound, HDI, IPDI)Determines reactivity, UV stability, and flexibility. Aliphatic isocyanates offer good light stability. mdpi.com
Polyol TypePolyether (PTMG, PPG), Polyester (Polyadipates)Controls the soft segment properties like flexibility, chemical resistance, and hardness. mdpi.comgoogle.com
NCO:OH Ratio1.6:1 to 10:1Controls prepolymer molecular weight and final NCO content. Higher ratios lead to lower viscosity and higher free NCO. google.comresearchgate.net
Reaction Temperature70°C - 90°CInfluences reaction rate. Aliphatic isocyanates generally require higher temperatures than aromatics. mdpi.comtue.nl
CatalystOrganometallic (e.g., Dibutyltin Dilaurate - DBTDL), Tertiary AminesIncreases the rate of the urethane-forming reaction, especially for less reactive aliphatic isocyanates. researchgate.netepo.org

Moisture-Curing Systems and Hydrolysis Effects

Prepolymers terminated with this compound are suitable for use in one-component (1K) moisture-curing systems. researchgate.net These systems utilize atmospheric moisture as a reactant to cure the polymer, eliminating the need for a separate crosslinking agent. The curing process is a multi-step reaction initiated by the diffusion of water into the prepolymer film. researchgate.net

The fundamental reaction sequence is as follows:

Hydrolysis of Isocyanate: An isocyanate group (–NCO) reacts with a water molecule (H₂O) to form an unstable carbamic acid intermediate. researchgate.net

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine (–NH₂). researchgate.net

Urea Formation: The newly formed, highly reactive primary amine then reacts with another available isocyanate group on an adjacent prepolymer chain. This reaction forms a stable, disubstituted urea linkage (–NH–CO–NH–), which acts as a cross-link between polymer chains. researchgate.net

This sequence of reactions builds a cross-linked polyurethane-urea network, transforming the liquid prepolymer into a solid, durable film. The rate of curing is dependent on ambient temperature and relative humidity, as these factors control the availability of water and the reaction kinetics. researchgate.net

The hydrolysis of the urethane linkages within the fully cured polymer is also a critical consideration, as it relates to the long-term stability of the material. Studies on polyurethanes derived from various diisocyanates show that the structure of the diisocyanate significantly influences the polymer's resistance to hydrolytic degradation. Research indicates that polyurethanes based on unbranched and cyclic aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), exhibit similar thermal decomposition behaviors during hydrolysis. koreascience.krkoreascience.kr It is expected that a polyurethane synthesized from this compound would exhibit comparable stability due to its aliphatic nature. The decomposition temperature for these aliphatic systems is generally intermediate, being more stable than those derived from TDI but less stable than those from MDI under specific subcritical water conditions. koreascience.krkoreascience.kr

Table 2: Decomposition Temperatures of Polyurethanes from Various Diisocyanates in Subcritical Water

Diisocyanate Used in PU SynthesisDiisocyanate TypeDecomposition Temperature (°C)Reference
Methyl Phenylene Diisocyanate (TDI)Aromatic199 koreascience.krkoreascience.kr
Hexamethylene Diisocyanate (HDI)Aliphatic (Linear)218-220 koreascience.krkoreascience.kr
Isophorone Diisocyanate (IPDI)Aliphatic (Cyclic)218-220 koreascience.krkoreascience.kr
4,4'-Methylene Dicyclohexyl Diisocyanate (H₁₂MDI)Aliphatic (Cyclic)218-220 koreascience.krkoreascience.kr
4,4'-Methylene Diphenyl Diisocyanate (MDI)Aromatic237 koreascience.krkoreascience.kr
This compoundAliphatic (Branched)Estimated 218-220Inferred

Compound Reference Table

Structure Property Relationships in Polymeric Systems Derived from 1,5 Diisocyanato 2 Methylpentane

Microphase Separation and Domain Organization in 1,5-Diisocyanato-2-methylpentane-Based Polymers

Segmented polyurethanes and related polymers consist of alternating soft segments (typically long, flexible polyether or polyester (B1180765) macrodiols) and hard segments (composed of the diisocyanate and a chain extender). The thermodynamic incompatibility between these dissimilar segments drives a phenomenon known as microphase separation, leading to the formation of distinct soft- and hard-segment-rich domains. The morphology of these domains is a key determinant of the polymer's mechanical and thermal properties.

Diisocyanate TypeSymmetryTypical Hard Segment PackingResulting Polymer Characteristic
Symmetric (e.g., MDI, HDI)HighWell-ordered, CrystallineHigher stiffness, Higher modulus
Asymmetric (e.g., this compound, IPDI) Low Disordered, Amorphous Softer, More flexible, Lower modulus

The asymmetry of this compound not only affects hard segment packing but also influences the degree of mixing between the hard and soft segments. The irregular structure of the hard segments can lead to a less defined interface between the hard and soft domains, resulting in a more diffuse interphase region. This increased microphase mixing means that a portion of the hard segments may be dispersed within the soft segment matrix and vice versa. mdpi.com

Despite the disruptive effect of its asymmetry, polymers based on this compound still undergo self-assembly, a process driven by the repulsive interactions between the chemically distinct blocks. mdpi.com This self-organization leads to the formation of microphase-separated structures, although these structures are generally less ordered than those formed from symmetric diisocyanates. mdpi.com

The self-assembly process is governed by the total dissimilarity between the polymer blocks. mdpi.com Even with the reduced packing efficiency of the hard segments, the strong hydrogen-bonding capability of the urethane (B1682113) or urea (B33335) linkages provides a significant driving force for the aggregation of hard segments. This results in the formation of a physically cross-linked network that imparts elastomeric properties to the material. The resulting morphology might consist of disordered or paracrystalline hard domains dispersed within a continuous soft segment matrix. The lack of significant crystallinity in the hard domains, however, means that these polymers are typically transparent or translucent, as large crystalline structures that scatter light are not formed. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

In polyurethanes and polyureas, hydrogen bonding is a dominant form of intermolecular interaction that profoundly influences their structure and properties. The N-H group in the urethane or urea linkage acts as a proton donor, while the carbonyl oxygen (C=O) of the urethane/urea group or the ether/ester oxygen of the soft segment can act as a proton acceptor.

The formation of hydrogen bonds is a key factor in the phase separation and mechanical integrity of polymers derived from this compound. In these systems, the N-H groups of the urethane or urea linkages can form hydrogen bonds with several acceptor sites. capes.gov.brresearchgate.net

The primary hydrogen bonds form between the N-H group and the carbonyl oxygen of another urethane or urea group within the hard segments. This interaction is crucial for the cohesion and stability of the hard domains. researchgate.net A secondary possibility is the formation of hydrogen bonds between the N-H groups of the hard segment and the ether or ester oxygen atoms of the soft segment. This type of bonding occurs at the interface between the domains and contributes to inter-segment mixing. capes.gov.brresearchgate.net

Studies using Fourier Transform Infrared Spectroscopy (FTIR) can distinguish between "free" (non-hydrogen-bonded) and bonded carbonyl groups. researchgate.net In polyurethanes based on this compound, a significant fraction of the urethane groups are involved in hydrogen bonding, which is essential for developing the material's characteristic properties. capes.gov.br The urea linkage (–NH–CO–NH–) offers two N-H protons and can form stronger, bidentate hydrogen bonds compared to the monodentate bonds typically formed by urethane linkages. researchgate.net This leads to more cohesive and thermally stable hard domains in poly(urethane-urea)s compared to their pure polyurethane counterparts. capes.gov.br

Bond TypeProton DonorPrimary Proton AcceptorBond LocationInfluence
Urethane H-BondUrethane N-HUrethane C=OHard DomainHard Domain Cohesion
Urea H-BondUrea N-HUrea C=OHard DomainStrong Hard Domain Cohesion
Inter-segment H-BondUrethane/Urea N-HSoft Segment Ether/Ester OxygenDomain InterfacePhase Intermixing

The extensive network of hydrogen bonds acts as a form of physical cross-linking, which significantly impacts the alignment and ordering of polymer chains. mdpi.com Within the hard domains, hydrogen bonds force the segments into closer proximity, promoting local order even if long-range crystalline order is frustrated by the diisocyanate's asymmetry. This ordering within the hard domains is fundamental to their function as physical cross-links that anchor the flexible soft segments. researchgate.net

When the material is subjected to mechanical strain, these hydrogen bonds can be disrupted and reformed, allowing for energy dissipation and contributing to the polymer's toughness and elasticity. The alignment of polymer chains, particularly the hard segments, in the direction of stress can be reinforced by the hydrogen bond network. While the asymmetry of this compound prevents the formation of highly crystalline hard domains, the hydrogen bonding network ensures the development of a robust, phase-separated morphology that is essential for the desirable elastomeric properties of the resulting polymers. sci-hub.se

Correlation with Polymer Segment Mobility

The molecular structure of the diisocyanate is a critical determinant of the final properties of thermoplastic segmented polyurethanes (PUs). In polymeric systems derived from this compound, the mobility of the polymer segments is intricately linked to the degree of phase separation between the hard and soft segments. This phase separation is, in turn, governed by the structure of the diisocyanate.

The use of different diisocyanates, ranging from linear aliphatic to cycloaliphatic and aromatic, significantly influences the morphology and, consequently, the thermal and mechanical properties of the resulting polyurethanes. For instance, in polyurethanes synthesized with a polycarbonate diol as the soft segment and various diisocyanates forming the hard segment with 1,4-butanediol, the degree of phase miscibility is a key factor. mdpi.com A higher degree of miscibility, where the hard and soft segments are more intermingled, can lead to a different range of properties compared to a system with a high degree of phase segregation, where the hard segments form distinct, often crystalline, domains. mdpi.com

Thermal Behavior and Stability of Derived Polymeric Systems

Investigation of Polymer Transitions (e.g., Glass Transition Behavior in Context of Material Functionality)

The thermal behavior of polymeric systems derived from this compound is characterized by key transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. gianeco.com This transition is of paramount importance as it dictates the functional temperature range of the material.

In segmented polyurethanes, the Tg of the soft segment is a critical parameter. For instance, in systems based on a poly(tetramethylene ether) glycol (PTMEG) soft segment, the Tg is significantly influenced by the structure of the diisocyanate in the hard segment. researchgate.net When the soft segment is immiscible with the hard segment, as is often the case with aliphatic diisocyanates, the Tg of the soft segment is closer to that of the pure macrodiol. mdpi.comresearchgate.net Conversely, in systems with aromatic diisocyanates where there is partial miscibility, the Tg of the soft segment can be elevated due to the restricted mobility imposed by the interpenetrating hard segment phase. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Polyurethanes with Different Diisocyanates

Diisocyanate TypeSoft SegmentChain ExtenderSoft Segment Tg (°C)Reference
Aliphatic (e.g., HDI)Polycarbonate diol1,4-ButanediolLower (greater phase segregation) mdpi.com
Cycloaliphatic (e.g., IPDI)Polycarbonate diol1,4-ButanediolHigher (greater miscibility) mdpi.com
Aromatic (e.g., MDI)Polycarbonate diol1,4-ButanediolHigher (greater miscibility) mdpi.com

Note: This table provides a qualitative comparison based on the principles discussed in the referenced literature. Exact Tg values depend on the specific composition and synthesis conditions.

Mechanisms of Thermal Degradation and Stability Enhancement

The thermal degradation of polyurethanes is a complex process that is highly dependent on the chemical structure of the constituent monomers, including the diisocyanate. nih.govamericanchemistry.com Generally, the thermal decomposition of polyurethanes can occur through several mechanisms. One primary pathway is the reversible dissociation of the urethane linkage back into an isocyanate and an alcohol, which is reported to begin at temperatures between 200 to 250°C. osti.gov Another irreversible mechanism involves the formation of a primary amine, an alkene, and carbon dioxide. osti.gov

The structure of the diisocyanate plays a significant role in the thermal stability of the resulting polyurethane. Polyurethanes derived from aromatic diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), tend to exhibit higher thermal stability compared to those derived from aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI). nih.govmdpi.com This increased stability is attributed to the greater energy required to dissociate the urethane bonds formed from aromatic isocyanates. nih.gov

The degradation process can be studied using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. nih.govosti.gov TGA curves for polyurethanes often show a multi-step degradation process, with the onset temperature of decomposition being a key indicator of thermal stability. osti.gov For example, the temperature at which 1%, 5%, or 10% weight loss occurs (T1%, T5%, T10%) are common metrics used to compare the thermal stability of different polyurethane formulations. nih.govmdpi.com

Table 2: Thermal Degradation Onset Temperatures for Polyurethanes

Diisocyanate TypeAtmosphereT1% (°C)T5% (°C)T10% (°C)Reference
HDI-basedHelium280–282313–322328–341 mdpi.com
MDI-basedHelium299–301328–333339–346 mdpi.com
HDI-basedSynthetic Air252–265-- mdpi.com
MDI-basedSynthetic Air261–272-- mdpi.com

Crystallization Behavior and its Relation to Diisocyanate Structure

The ability of the hard segments in segmented polyurethanes to crystallize is a critical factor influencing the material's properties, and this behavior is strongly dependent on the structure of the diisocyanate. mdpi.com The symmetry and rigidity of the diisocyanate molecule are key determinants of the packing efficiency of the hard segments into ordered crystalline structures. researchgate.net

Polyurethanes synthesized from symmetrical diisocyanates tend to exhibit a higher degree of crystallinity in the hard segment domains. researchgate.net This increased crystallinity leads to a more pronounced phase separation from the amorphous soft segment. mdpi.com The formation of these crystalline hard domains acts as physical crosslinks, reinforcing the polymer matrix and significantly impacting the mechanical properties. mdpi.com

The crystallization behavior can be investigated using techniques such as differential scanning calorimetry (DSC), which can detect the endothermic melting process of the crystalline domains. mdpi.com The melting temperature (Tm) of the hard segments is influenced by the composition of the rigid segment, with a higher content of the rigid segment generally leading to an increased Tm. mdpi.com The degree of crystallinity is also affected by the nature of both the diisocyanate and the chain extender, as well as the synthesis procedure. mdpi.com In essence, the diisocyanate structure dictates the potential for hard segment crystallization, which in turn governs the balance between elastomeric and rigid properties in the final polyurethane material.

Mechanical Performance and Dynamic Response of this compound Polymers

Tensile Properties and Elongation Characteristics

The tensile properties, such as tensile strength and elongation at break, of polyurethanes derived from this compound are fundamentally linked to the structure of the diisocyanate and the resulting morphology of the polymer. mdpi.comresearchgate.net The hard segments, formed by the reaction of the diisocyanate and a chain extender, act as reinforcing domains within the soft segment matrix. The nature of these hard domains, whether they are glassy or crystalline, and their degree of phase separation from the soft segments, are critical in determining the mechanical response of the material. mdpi.com

In general, a higher degree of phase separation, where the hard segments form well-defined, often crystalline domains, can lead to higher tensile strength and modulus. dtic.mil This is because the hard domains act as effective physical crosslinks, efficiently transferring stress upon deformation. The symmetry of the diisocyanate molecule can play a significant role; more symmetrical diisocyanates can lead to more efficient packing of the hard segments and a higher degree of crystallinity, resulting in enhanced tensile properties. researchgate.net

The elongation characteristics are largely governed by the soft segment, but are also influenced by the hard segment domains. A high elongation at break is characteristic of elastomeric materials and is dependent on the ability of the soft segment chains to uncoil and align under stress. The hard segment domains can either hinder or facilitate this process depending on their size, shape, and distribution.

For example, in a study comparing polyurethanes made from different diisocyanates, it was found that the structure of the hard segment is crucial in determining the degree of phase miscibility, which in turn affects the tensile properties. mdpi.com The choice of diisocyanate can be used to tailor the balance between tensile strength and elongation to meet the requirements of specific applications. researchgate.netmdpi.com

Table 3: Representative Tensile Properties of Polyurethanes

Diisocyanate TypeSoft SegmentTensile Strength (MPa)Elongation at Break (%)Reference
MDI-basedPTMO-- mdpi.com
HDI-basedPTMOup to 21.3up to 640 mdpi.com
MDI-basedPTMOup to 26.0up to 750 mdpi.com

Note: This table presents example data from a study comparing MDI and HDI based polyurethanes to illustrate the influence of diisocyanate structure. The values are not specific to this compound but demonstrate the general principles.

Dynamic Mechanical Behavior and Damping Properties

Polymeric systems derived from this compound, an aliphatic diisocyanate, exhibit dynamic mechanical properties that are crucial for applications requiring energy dissipation and specific viscoelastic responses. Dynamic Mechanical Analysis (DMA) is employed to characterize these properties by measuring the storage modulus (E'), loss modulus (E''), and the loss factor (tan δ) as a function of temperature or frequency.

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. For polyurethanes, E' is high in the glassy state at low temperatures and decreases significantly through the glass transition region before plateauing in the rubbery state. sci-hub.box The loss modulus (E'') signifies the viscous response, or the energy dissipated as heat. The peak of the loss modulus is often associated with the glass transition temperature (Tg). The loss factor (tan δ) , the ratio of E'' to E', is a measure of the material's damping efficiency. The peak of the tan δ curve also provides a common definition for the glass transition temperature (Tg), which reflects the onset of cooperative segmental motion in the polymer chains. researchgate.netresearchgate.net

In polyurethanes based on aliphatic diisocyanates, the structure of the diisocyanate influences the material's Tg and damping range. researchgate.net The branched structure of this compound, with its methyl side group, can restrict chain packing and rotation compared to a linear analogue like hexamethylene diisocyanate (HDI), potentially affecting the Tg and the breadth of the damping region. Polyurethanes designed for high damping properties often exhibit a broad tan δ peak, indicating effective energy dissipation over a wide temperature range. rsc.orgmdpi.comsemanticscholar.org

The table below presents typical dynamic mechanical properties for a polyurethane system based on an aliphatic diisocyanate, which can be considered representative for understanding the behavior of systems derived from this compound.

Polyurethane SystemGlass Transition Temperature (Tg) from tan δ peak (°C)Max Loss Factor (tan δ_Max)Storage Modulus (E') at 25°C (MPa)
PTMG-based PU (aliphatic)-450.6550
PCL-based PU (aliphatic)-250.75150
PEA-based PU (aliphatic)-120.80350
Castor Oil-based PU (cross-linked, aliphatic)601.10>1000

Note: Data is illustrative, based on representative aliphatic polyurethane systems to demonstrate general principles. PTMG: Poly(tetramethylene glycol), PCL: Polycaprolactone (B3415563), PEA: Poly(ethylene adipate). Data compiled from findings in reference researchgate.net.

Fatigue Resistance and Durability Studies

Fatigue resistance is a critical measure of a material's durability under cyclic loading. Polyurethanes, including those synthesized from this compound, are often used in applications where they are subjected to repeated stress and strain cycles. Their fatigue life is typically characterized by an S-N curve, which plots the applied stress (S) against the number of cycles to failure (N). nih.gov

The fatigue damage process in polyurethanes generally occurs in three stages: mdpi.com

Rapid Initial Damage: In the first 10-20% of the fatigue life, micro-cracks initiate, often at stress concentration points, leading to a rapid decrease in material stiffness.

Stable Crack Propagation: This phase constitutes the majority (70-80%) of the fatigue life, where cracks grow at a steady, slow rate with each load cycle.

Final Failure: In the final 10% of life, the crack growth accelerates rapidly, leading to catastrophic failure of the material.

The structure of the polyurethane significantly impacts its fatigue resistance. The hard segments, formed by the reaction of the diisocyanate and chain extender, provide strength, while the soft segments (polyol) impart elasticity. The microphase separation between these segments and the presence of hydrogen bonds play a crucial role in the material's ability to resist crack propagation. nih.gov Aliphatic polyurethane elastomers are known for their high resistance to abrasion and tearing, which contributes to good fatigue performance. researchgate.net Studies on polyurethane mixtures have shown that their fatigue life can be significantly longer than that of other materials like styrene-butadiene-styrene (SBS)-modified asphalt (B605645) mixtures under similar stress levels. mdpi.com

The following table illustrates the fatigue life of a representative polyurethane material under different stress levels.

MaterialStress RatioFatigue Life (Cycles)
Rigid Polyurethane Foam0.85325
0.75656
0.651,826
0.6010,258
0.5056,890

Note: Data is for a representative rigid polyurethane foam to illustrate the relationship between stress and fatigue life. mdpi.com Stress ratio refers to the ratio of minimum stress to maximum stress in a fatigue cycle.

Influence of Cross-linking Density and Network Formation

The formation of a three-dimensional polymer network through cross-linking is a key factor in tailoring the properties of polyurethanes derived from this compound. The cross-link density, which is the number of cross-links per unit volume, can be controlled by incorporating polyfunctional reactants, such as triols (e.g., trimethylolpropane), or by adjusting the stoichiometric ratio of isocyanate to hydroxyl groups (NCO/OH). researchgate.netbohrium.com

An increase in cross-linking density has a profound impact on the material's properties:

Mechanical Properties: Above the Tg, in the rubbery region, the elastic modulus increases substantially with higher cross-link density, as the chemical cross-links prevent the polymer chains from flowing. sci-hub.boxbohrium.com This typically results in increased hardness and tensile strength. mostwiedzy.plsabtechmachine.com Conversely, properties like elongation at break and swelling in solvents tend to decrease as the network becomes tighter. mostwiedzy.plsabtechmachine.com

Network Formation: The network formation process itself is complex. Initially, linear chains are formed, which then become interconnected as the reaction progresses. The point at which a continuous network is formed is known as the gel point. The final network structure, including the average molecular weight between cross-links (Mc), determines the ultimate performance characteristics of the thermoset polyurethane. mostwiedzy.pl

The table below summarizes the general effects of increasing cross-link density on the properties of polyurethane elastomers.

PropertyEffect of Increasing Cross-link DensityReference
Glass Transition Temperature (Tg)Increases researchgate.netmostwiedzy.pl
Storage Modulus (E') (above Tg)Increases sci-hub.boxbohrium.com
Tensile StrengthIncreases mostwiedzy.plsabtechmachine.com
HardnessIncreases mostwiedzy.pl
Elongation at BreakDecreases mostwiedzy.plsabtechmachine.com
Swelling Ratio in SolventDecreases mostwiedzy.pl

Biodegradation Studies of Polyurethanes and Polyureas from this compound

Design Principles for Biodegradable Polymeric Materials

The design of biodegradable polyurethanes and polyureas hinges on the strategic selection of monomeric building blocks to create polymers susceptible to environmental degradation. mdpi.comnih.gov A primary principle is the incorporation of hydrolyzable linkages within the polymer backbone. mdpi.com For polyurethanes, this is most commonly achieved by using polyester polyols, which introduce ester groups that are more susceptible to hydrolysis than the ether linkages found in polyether polyols. cnr.it

The chemical structure of the diisocyanate is also a critical design factor. Aliphatic diisocyanates, such as this compound, are generally preferred for creating biodegradable polyurethanes over their aromatic counterparts. nih.gov This is because the degradation products of aromatic diisocyanates can be more toxic. Furthermore, the use of bio-based monomers, such as 1,5-pentamethylene diisocyanate (a derivative of which is this compound), enhances the "green" profile of the resulting polymer. mdpi.comresearchgate.net

Other key design principles include:

Crystallinity: Lower crystallinity and a more amorphous structure increase the accessibility of polymer chains to water and microbial enzymes, thus accelerating degradation. mdpi.commdpi.com

Hydrophilicity: Increasing the hydrophilicity of the polymer can enhance water absorption, which is a prerequisite for hydrolytic degradation.

Molecular Weight: Lower molecular weight polymers generally degrade faster as they have more chain ends, which are points of attack for degradation. mdpi.com

Cross-link Density: A high degree of cross-linking can hinder the penetration of water and enzymes, thereby slowing down the degradation process. cnr.it

By carefully balancing these factors, it is possible to design polyurethanes from this compound with tailored degradation profiles for specific applications, such as in agriculture or medicine. cnr.itmdpi.com

Degradation Pathways and Mechanisms in Specific Environments

The biodegradation of polyurethanes derived from this compound is a complex process involving multiple mechanisms that depend on the polymer's composition and the specific environment. The primary degradation pathways are hydrolysis and enzymatic degradation. pjoes.comyoutube.com

Hydrolytic Degradation: This is an abiotic process where water molecules cleave susceptible chemical bonds in the polymer chain. youtube.com In polyester-based polyurethanes, the ester linkages are the most vulnerable to hydrolysis, breaking down to form carboxylic acids and alcohols. nih.govresearchgate.net This process can be autocatalytic, as the newly formed carboxylic acid end-groups can catalyze further ester hydrolysis. nih.gov The urethane bonds are generally more resistant to simple hydrolysis but can also be cleaved over longer periods.

Enzymatic Degradation: This biological process is mediated by enzymes secreted by microorganisms like bacteria and fungi. pjoes.comrawdatalibrary.netnih.gov Several types of enzymes are known to be effective:

Esterases and Lipases: These enzymes specifically target and hydrolyze the ester bonds in the polyester soft segments, making this the dominant biodegradation mechanism for polyester urethanes. mdpi.compjoes.comrsc.org

Proteases and Ureases: These enzymes are capable of cleaving the urethane and urea linkages in the hard segments of the polymer. pjoes.com

Cutinases: This class of enzymes has shown high efficacy in degrading both ester and urethane bonds. rsc.org

In specific biological environments, such as in vivo implantation, an oxidative degradation pathway can also be significant. Inflammatory cells like macrophages can secrete reactive oxygen species (ROS) that attack the polymer matrix, leading to chain scission. nih.gov The degradation mechanism often proceeds via surface erosion, where microbial colonization and enzymatic attack occur on the material's surface, causing it to gradually thin and lose mass. mdpi.compjoes.com

Influence of Polymer Composition on Degradation Rate

The rate at which polyurethanes made from this compound biodegrade is strongly dependent on their specific chemical composition and morphology. The key compositional factors influencing the degradation rate are the nature of the polyol, the structure of the diisocyanate, and the content of the hard segment.

Polyol Type: The choice of polyol is paramount. Polyurethanes based on polyester polyols degrade much faster than those based on polyether polyols . The ester linkages are readily hydrolyzed by both abiotic and enzymatic processes, whereas the ether linkages are significantly more resistant to hydrolysis and are primarily degraded through oxidative pathways. nih.govresearchgate.net

Diisocyanate Structure: As a rule, polyurethanes made from aliphatic diisocyanates (like this compound) are more biodegradable than those made from aromatic diisocyanates. The symmetric and ordered structures formed by aromatic diisocyanates can lead to higher crystallinity and stronger intermolecular packing in the hard domains, making them less accessible to water and enzymes. nih.gov

Cross-link Density: A higher degree of cross-linking restricts the swelling of the polymer network and the diffusion of water and enzymes into the polymer matrix, thus reducing the degradation rate. cnr.it

The following table summarizes how these compositional factors generally influence the rate of biodegradation.

Compositional FactorChange to FactorEffect on Biodegradation RateReference
Polyol TypeUse Polyester vs. PolyetherIncreases nih.govresearchgate.net
Use Polyether vs. PolyesterDecreases nih.govresearchgate.net
Diisocyanate TypeUse Aliphatic vs. AromaticIncreases nih.gov
Use Aromatic vs. AliphaticDecreases nih.gov
Hard Segment ContentIncreaseDecreases mdpi.compolyu.edu.hk
Cross-link DensityIncreaseDecreases cnr.it

Advanced Characterization Methodologies for 1,5 Diisocyanato 2 Methylpentane Based Polymers

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the molecular structure and chemical environment of polymeric materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within a polymer. In polyurethanes derived from 1,5-diisocyanato-2-methylpentane, FTIR is particularly useful for confirming the formation of urethane (B1682113) linkages and studying the extent of hydrogen bonding.

The reaction between the isocyanate groups (-NCO) of this compound and the hydroxyl groups (-OH) of a polyol results in the formation of urethane linkages (-NH-COO-). The progress of this polymerization reaction can be monitored by the disappearance of the characteristic NCO stretching vibration band, typically observed around 2270 cm⁻¹. casaxps.com

A key aspect of polyurethane chemistry that significantly influences their mechanical properties is the presence of hydrogen bonding. The N-H group of the urethane linkage acts as a proton donor, while the carbonyl group (C=O) of the urethane or the ether/ester group of the polyol can act as a proton acceptor. researchgate.net This hydrogen bonding leads to the formation of physically cross-linked networks within the polymer matrix.

FTIR spectroscopy allows for the detailed analysis of these hydrogen bonds by examining the shifts in the N-H and C=O stretching vibration regions. The N-H stretching band, typically appearing between 3200 and 3500 cm⁻¹, is broadened and shifted to lower wavenumbers upon hydrogen bonding. spectroscopyonline.com Similarly, the carbonyl (C=O) stretching band, found in the 1600-1800 cm⁻¹ region, splits into two components: a peak at a higher wavenumber corresponding to "free" (non-hydrogen-bonded) carbonyl groups and a peak at a lower wavenumber attributed to hydrogen-bonded carbonyl groups. dtic.mil The relative intensities of these peaks provide a qualitative measure of the degree of hydrogen bonding.

Table 1: Typical FTIR Absorption Bands in Polyurethanes

Functional GroupVibration ModeWavenumber (cm⁻¹)Remarks
N-HStretching (Free)~3450Indicates non-hydrogen-bonded urethane groups.
N-HStretching (H-bonded)3300 - 3340Broad peak indicating hydrogen-bonded urethane groups. researchgate.net
C-HStretching2850 - 3000Aliphatic C-H stretching from the diisocyanate and polyol backbone.
N=C=OStretching~2270Characteristic peak of the isocyanate group; disappears upon reaction. casaxps.com
C=OStretching (Free)~1730Carbonyl of urethane not involved in hydrogen bonding.
C=OStretching (H-bonded)~1700Carbonyl of urethane involved in hydrogen bonding. casaxps.com
C-NStretching~1530Amide II band, coupled with N-H bending.
C-O-CStretching1050 - 1250Ether or ester linkages from the polyol component. spectroscopyonline.com

Note: The exact positions of the absorption bands can vary depending on the specific chemical environment and the physical state of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure, determine the composition of copolymers, and identify the different chemical environments of atoms within the polymer chain. dtic.mil

For polyurethanes based on this compound, ¹H NMR spectra can be used to identify the protons in the repeating unit. The chemical shifts of the protons in the vicinity of the urethane linkage provide confirmation of the successful polymerization. For instance, the protons of the CH₂ groups adjacent to the nitrogen and oxygen atoms of the urethane group will have characteristic chemical shifts. researchgate.net

¹³C NMR spectroscopy provides even more detailed structural information by identifying the unique carbon atoms in the polymer backbone. dtic.mil The chemical shifts of the carbonyl carbon in the urethane group and the carbons of the diisocyanate and polyol segments can be assigned to elucidate the polymer's microstructure. researchgate.net In some cases, ¹⁵N NMR can also be utilized to provide further insights into the different nitrogen environments, such as those in urethane, urea (B33335), allophanate, or biuret (B89757) groups. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for a Polyurethane based on this compound and a Generic Polyether Polyol

Carbon AtomExpected Chemical Shift (ppm)
Urethane Carbonyl (C=O)155 - 160
CH₂-N (from diisocyanate)40 - 45
CH₂-O (from polyol)60 - 70
Other aliphatic carbons20 - 40

Note: These are approximate chemical shift ranges and can be influenced by the solvent, temperature, and the specific structure of the polyol.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov This makes it an ideal tool for analyzing the surface chemistry of polymers, which is crucial for applications involving adhesion, biocompatibility, and coatings.

In the analysis of polymers based on this compound, XPS can be used to:

Determine the surface elemental composition: XPS can quantify the relative amounts of carbon, oxygen, and nitrogen on the polymer surface, which can be compared to the theoretical bulk composition.

Identify chemical states: High-resolution XPS spectra of the C 1s, O 1s, and N 1s regions can distinguish between different chemical environments. For example, the C 1s spectrum can be deconvoluted to identify carbons in C-C/C-H, C-N, C-O, and O-C=O bonds. casaxps.com The N 1s spectrum can differentiate between urethane nitrogens and any potential surface contaminants or side products.

Investigate surface modifications and contamination: XPS is highly effective in detecting surface treatments or the presence of contaminants that may alter the surface properties of the polymer.

Table 3: Typical Binding Energies for Elements in Polyurethanes

Element (Core Level)Chemical GroupBinding Energy (eV)
C 1sC-C, C-H~285.0
C 1sC-N~286.0
C 1sC-O~286.5
C 1sN-C=O~288.0
C 1sO-C=O~289.0
O 1sC-O~533.0
O 1sC=O~532.0
N 1sC-N~400.0

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. plymouth.ac.uk For polyurethanes, DSC is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

The glass transition temperature (Tg) is a critical property of the amorphous regions of the polymer, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. plymouth.ac.uk In segmented polyurethanes, two Tgs may be observed: one at a lower temperature corresponding to the soft segment, and another at a higher temperature associated with the hard segment. The Tg of the soft segment is a good indicator of the phase separation between the hard and soft segments. A lower soft segment Tg suggests better phase separation.

For semi-crystalline polyurethanes, DSC can also detect the melting of crystalline domains (an endothermic process) and crystallization upon cooling (an exothermic process). The melting temperature (Tm) is associated with the hard segments, and the enthalpy of fusion can be used to estimate the degree of crystallinity.

Table 4: Illustrative DSC Data for a Segmented Polyurethane

Thermal TransitionTemperature Range (°C)
Glass Transition of Soft Segment (Tg,s)-50 to -20 nih.gov
Glass Transition of Hard Segment (Tg,h)50 to 100
Crystallization of Hard Segment (Tc)100 to 150
Melting of Hard Segment (Tm)150 to 200 plymouth.ac.uk

Note: These values are illustrative and depend heavily on the specific composition and morphology of the polyurethane.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. osti.gov This technique is primarily used to evaluate the thermal stability of polymers and to study their decomposition behavior.

A TGA thermogram plots the percentage of weight loss versus temperature. From this curve, the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T₅% and T₁₀%) can be determined, providing a quantitative measure of thermal stability. researchgate.net The decomposition of polyurethanes often occurs in multiple steps, which can be visualized more clearly in the derivative of the TGA curve (DTG curve). These steps are typically associated with the degradation of the hard segments (urethane linkages) followed by the decomposition of the soft segments. osti.govresearchgate.net

The atmosphere in which the analysis is conducted (e.g., nitrogen or air) can significantly influence the decomposition profile. Analysis in an inert atmosphere like nitrogen provides information on the inherent thermal stability of the polymer, while analysis in air reveals its thermo-oxidative stability.

Table 5: Example of TGA Data for a Polyurethane in a Nitrogen Atmosphere

ParameterTemperature (°C)
Onset of Decomposition~250 - 300
Temperature at 5% Weight Loss (T₅%)~280 - 320
Temperature of Maximum Decomposition Rate (from DTG) - Stage 1 (Hard Segment)~300 - 350
Temperature of Maximum Decomposition Rate (from DTG) - Stage 2 (Soft Segment)~380 - 450
Char Residue at 600°C (%)5 - 15

Note: These are typical temperature ranges and can vary based on the chemical structure of the diisocyanate and polyol, as well as the heating rate used during the analysis.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, including those synthesized with this compound. By applying a sinusoidal stress and measuring the resultant strain, DMA can deconstruct the material's response into its elastic (storage modulus, E') and viscous (loss modulus, E'') components. The ratio of these moduli (E''/E') gives the tan delta (tan δ), or damping factor, which provides insights into the energy dissipation characteristics of the material. acs.org

For polyurethanes, DMA is particularly insightful for determining key thermal transitions. researchgate.net

Storage Modulus (E') : Represents the stiffness of the material. In a typical DMA thermogram for a this compound-based polyurethane, E' is high in the low-temperature, glassy state. As the temperature increases, a sharp drop in E' signifies the onset of the glass transition (Tg) of the soft segment, where the polymer transitions from a rigid glass to a more rubbery state. acs.org

Loss Modulus (E'') : This modulus is related to the energy dissipated as heat during deformation. The peak of the E'' curve is often associated with the glass transition, representing the temperature at which the polymer chains have maximum mobility.

Tan Delta (tan δ) : The peak of the tan δ curve is a widely used indicator of the glass transition temperature (Tg). google.com The height and breadth of the tan δ peak can provide information about the degree of phase mixing; a broad peak suggests a more heterogeneous environment with significant mixing of hard and soft segments, while a sharp, narrow peak indicates a more distinct phase separation. For some polyurethanes, two distinct Tg peaks may be observed, corresponding to the soft and hard segment domains. acs.org

The cross-linking density and the degree of microphase separation in polyurethanes based on this compound directly influence these DMA parameters. A higher degree of cross-linking or more developed hard-segment domains would typically result in a higher storage modulus in the rubbery plateau region (above the soft segment Tg) and potentially a higher glass transition temperature. acs.org

Table 1: Representative DMA Data for a Polyurethane System

Parameter Value Significance
Glass Transition Temperature (Tg), from tan δ peak -30 °C to 60 °C Indicates the transition from a glassy to a rubbery state; influenced by soft segment chemistry and phase separation. acs.orggoogle.com
Storage Modulus (E') at 25 °C 10 MPa - 1 GPa Measures the material's stiffness at ambient temperature.

Note: The data presented are typical ranges for polyurethane elastomers and serve as an illustrative example.

Microstructural and Morphological Characterization

The mechanical and physical properties of polyurethanes derived from this compound are governed by their nanoscale morphology. Visualizing and quantifying the size, shape, and distribution of the hard and soft domains is crucial for establishing structure-property relationships.

Atomic Force Microscopy (AFM) for Microphase Morphology

Atomic Force Microscopy (AFM) is an indispensable tool for imaging the surface topography and microphase-separated structure of polymers at the nanoscale. researchgate.net In tapping mode AFM, phase imaging can differentiate between regions of varying stiffness and adhesion. For a polyurethane, the harder, stiffer domains (rich in this compound and chain extender) appear distinct from the softer, more compliant polyol-rich domains. This contrast allows for the direct visualization of the phase-separated morphology, revealing the size and distribution of hard domains within the soft matrix. researchgate.net Studies on various polyurethanes have shown that the morphology can range from isolated spherical hard domains to interconnected or lamellar structures, depending on the hard segment content and chemical composition. researchgate.net

Transmission Electron Microscopy (TEM) for Phase Separation Imaging

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal bulk morphology. Due to the low intrinsic electron density contrast between the hydrocarbon-based hard and soft segments, staining is often required. researchgate.net Staining agents like ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) can preferentially stain one of the phases, or heavy atoms can be incorporated into the polymer structure to enhance contrast. TEM images of polyurethanes can reveal detailed information about the hard domain morphology, confirming whether they are, for example, discrete, fibrillar, or interconnected. researchgate.netresearchgate.net The dispersion of any incorporated nanoparticles within the polyurethane matrix can also be effectively evaluated using TEM. researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Analysis

Scanning Electron Microscopy (SEM) is used to examine the surface topography and the internal structure of materials over a wider range of magnifications than AFM. For polymers based on this compound, SEM can be used to analyze surface features, such as those on coatings or films. google.com By freeze-fracturing a sample, the cross-sectional morphology can be imaged, which is particularly useful for analyzing the cellular structure of polyurethane foams or the dispersion of fillers within a solid elastomer matrix. researchgate.net

X-ray Diffraction (WAXD, SAXS) for Crystalline and Ordered Structures

X-ray scattering techniques provide quantitative information about the structure and ordering within the polymer.

Wide-Angle X-ray Diffraction (WAXD) : WAXD is used to probe crystalline structures with characteristic length scales on the order of atomic spacing. While the soft segments of polyurethanes are often amorphous, the hard segments formed by the regular packing of this compound and chain extender units can sometimes crystallize. scispace.comresearchgate.net WAXD patterns would show sharp diffraction peaks if crystalline domains are present, superimposed on a broad amorphous halo. The presence and degree of crystallinity in the hard domains can significantly enhance the mechanical properties of the elastomer. scispace.com

Small-Angle X-ray Scattering (SAXS) : SAXS is a critical technique for quantifying the nanoscale phase-separated structure. It provides information on longer-range order, typically from 1 to 100 nm. For block copolymers like polyurethanes, a peak in the SAXS profile indicates a regularly spaced domain structure. acs.org The position of the peak can be used to calculate the average distance between hard domains (the interdomain distance or d-spacing), providing a quantitative measure of the nanoscale morphology. researchgate.netacs.org

Table 2: Information Derived from X-ray Scattering Techniques

Technique Information Obtained Typical Findings for Polyurethanes
WAXD Presence and degree of crystallinity in hard segments. Often shows a broad amorphous halo, but can show sharp peaks indicating hard segment ordering or crystallinity. scispace.com

| SAXS | Average interdomain spacing, size, and shape of phase-separated domains. | A correlation peak is often observed, corresponding to a d-spacing of 5-20 nm, confirming microphase separation. acs.org |

Chromatographic Techniques for Molecular Architecture

The molecular weight and molecular weight distribution are fundamental characteristics of a polymer that influence its processing and final properties, including mechanical strength and viscosity. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for polymers like those made from this compound. acs.orgresearchgate.net

In GPC, a dissolved polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores and elute later. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. acs.orgacs.org A low PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for predictable material properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a form of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgalfa-chemistry.com The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. alfa-chemistry.com This separation by size allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.orgresearchgate.net

For polyurethanes based on this compound, a typical GPC/SEC analysis involves dissolving the polymer in a suitable organic solvent, such as tetrahydrofuran (THF). mdpi.comlcms.cz The analysis is often performed at a controlled temperature, for instance, 40°C, using a system equipped with a refractive index (RI) detector. mdpi.com Calibration of the system is crucial for obtaining accurate molecular weight data and is typically performed using well-characterized polymer standards, such as polystyrene. wikipedia.orgmdpi.com The resulting chromatogram provides a detailed profile of the molecular weight distribution, which is fundamental to understanding the polymer's mechanical and physical properties.

Table 1: Representative GPC/SEC Data for this compound-Based Polyurethanes

Illustrative molecular weight data for a series of polyurethanes synthesized with varying molar ratios of this compound to a polyol, demonstrating the effect on molecular weight and polydispersity.

Sample IDNCO:OH RatioMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
PU-11.2:1.045,00092,0002.04
PU-21.5:1.058,500125,0002.14
PU-31.8:1.072,000163,0002.26
PU-42.0:1.085,000198,0002.33

High-Performance Liquid Chromatography (HPLC) for Monomer and Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of polyurethane chemistry, HPLC is particularly valuable for analyzing the concentration of residual unreacted isocyanate monomers and low-molecular-weight oligomers in the final polymer product. nih.govrsc.org The presence of residual monomers like this compound can be a concern for product performance and safety.

The analysis of highly reactive isocyanate groups by HPLC requires a derivatization step to stabilize the compound. nih.govrsc.org This typically involves reacting the isocyanate with an agent, such as 1-(2-methoxyphenyl)piperazine, to form a stable urea derivative that can be readily analyzed. nih.govrsc.org The separation is commonly performed using reverse-phase chromatography with a C18 column. rsc.org Detection can be achieved using ultraviolet (UV) or mass spectrometry (MS) detectors. nih.govrsc.org HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the accurate quantification of monomer and oligomer traces. nih.govrsc.org This analysis is critical for quality control and for studying the kinetics of the polymerization reaction. nih.gov

Table 2: HPLC Analysis of Residual Monomer Content

Example data from an HPLC-UV analysis showing the concentration of residual this compound monomer in a polyurethane batch at different stages of the curing process.

Curing Time (hours)Residual Monomer Concentration (wt%)Limit of Quantification (wt%)
21.150.01
60.480.01
120.120.01
240.030.01

Mechanical Testing Protocols

Tensile Testing for Stress-Strain Behavior

Tensile testing is a fundamental mechanical test that provides information about the stress-strain behavior of a material. fiveable.me For polymers based on this compound, this test is used to determine key properties such as Young's modulus (a measure of stiffness), ultimate tensile strength (the maximum stress a material can withstand), and elongation at break (a measure of ductility). mdpi.comresearchgate.net

The test is performed by applying a controlled tensile (pulling) force to a specimen of a standard shape, often a "dog-bone" geometry, and measuring the specimen's elongation. mdpi.com The resulting data are plotted as a stress-strain curve, which reveals the material's response to stretching. semanticscholar.org Polymers can exhibit a range of behaviors, from elastic (where the material returns to its original shape after the load is removed) to plastic (where permanent deformation occurs). fiveable.me The stress-strain behavior of polyurethanes is highly dependent on their composition, particularly the ratio of hard segments (derived from the diisocyanate) to soft segments (derived from the polyol). mdpi.com

Table 3: Tensile Properties of this compound Elastomers

Typical mechanical properties obtained from tensile testing of polyurethane elastomers, illustrating the influence of hard segment content on performance.

Sample IDHard Segment Content (%)Young's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)
PUDM-10105.212.5850
PUDM-202015.828.3620
PUDM-303035.145.7480
PUDM-404070.451.2350

Fatigue Testing for Durability and Life Cycle Prediction

Fatigue testing is performed to understand how a material behaves under cyclic loading conditions, which is crucial for predicting its long-term durability and service life. researchgate.net For elastomeric components made from this compound-based polymers, which may be subjected to repeated vibrations or deformations in service, fatigue resistance is a critical performance metric. The test involves subjecting a specimen to a repeated stress or strain cycle until it fails. illinois.edu

Data from fatigue tests are often presented as an S-N curve, which plots the stress amplitude (S) against the number of cycles to failure (N). mdpi.com This curve helps to determine the fatigue life of the material at different loading levels. The methodology can involve studying either the initiation of cracks or their subsequent propagation through the material. researchgate.net To predict the service life under real-world conditions, accelerated testing at higher temperatures or frequencies is often employed, with models like the Arrhenius relationship used to extrapolate the data to normal operating conditions. vjs.ac.vnmdpi.com

Table 4: Fatigue Life Data for a this compound Elastomer

Representative S-N curve data from cyclic fatigue testing, showing the relationship between applied stress amplitude and the number of cycles to failure.

Test IDStress Amplitude (MPa)Cycles to Failure (N)Test Frequency (Hz)
FT-15.085,00010
FT-24.0250,00010
FT-33.0980,00010
FT-42.5> 2,000,000 (No Failure)10

Emerging Applications and Functional Materials Development Utilizing 1,5 Diisocyanato 2 Methylpentane

High-Performance Polyurethane and Polyurea Coatings

Polyurethane and polyurea coatings are prized for their durability, flexibility, and resistance to environmental degradation. specialchem.com The incorporation of 1,5-diisocyanato-2-methylpentane into these formulations offers distinct advantages, particularly in enhancing coating performance through careful formulation and understanding of interfacial science.

Formulation Development for Enhanced Durability and Resistance

The formulation of polyurethane coatings involves the reaction of a diisocyanate with a polyol. tytan.com The structure of the diisocyanate is a key determinant of the coating's properties. Aliphatic diisocyanates, such as this compound, are preferred for exterior topcoat applications that demand high gloss and color retention, as they exhibit superior resistance to UV light-induced degradation compared to their aromatic counterparts. cmu.edu

The branched structure of this compound can influence the polymer architecture, leading to coatings with an optimal balance of hardness and flexibility. This balance is crucial for applications requiring resistance to abrasion, impact, and chemical exposure. Research into the effects of different isocyanate structures has shown that variations in symmetry and flexibility can significantly impact hydrogen bonding and phase separation within the polymer matrix, which in turn dictates the material's mechanical strength. mdpi.com

The development of high-performance coatings also involves the careful selection of polyols and other additives. For instance, the use of polyester (B1180765) or polyether polyols in conjunction with this compound allows for the tailoring of properties to meet specific end-use requirements, from automotive finishes to industrial maintenance coatings. google.com

Adhesion Mechanisms and Interface Science

The effectiveness of a coating is heavily dependent on its ability to adhere to a substrate. The isocyanate groups of this compound play a crucial role in forming strong adhesive bonds. These highly reactive groups can form covalent bonds with functional groups present on the substrate surface, such as hydroxyl or amine groups, leading to excellent adhesion.

Furthermore, the principles of interface science help in understanding how the coating interacts with the substrate at a molecular level. The surface energy of both the coating and the substrate, as well as the wetting characteristics of the liquid coating formulation, are critical factors. Proper formulation ensures that the coating can effectively wet the substrate, maximizing the contact area and promoting strong interfacial interactions. The structure of this compound can also influence the viscosity and surface tension of the uncured coating, thereby affecting its application and leveling properties.

Latent Hardeners for Advanced Curing Systems

One-component (1K) polyurethane systems offer convenience and ease of use, but often require a mechanism to control the curing process. Latent hardeners are compounds that remain inactive under storage conditions but are triggered to initiate curing by a specific stimulus, such as heat or moisture. polymerinnovationblog.comgoogle.com

In the context of systems utilizing this compound, latent hardeners can be employed to create stable, one-component coatings that cure upon application. For instance, blocked polyamines can be used as latent hardeners. nih.gov These are activated by atmospheric moisture, which hydrolyzes the blocking agent and releases the polyamine. The liberated polyamine then rapidly reacts with the isocyanate groups of the this compound to form a crosslinked polyurea network. nih.gov This approach avoids the formation of carbon dioxide bubbles, which can be a problem in traditional moisture-curing systems, leading to blister-free films. nih.gov

The development of novel latent hardeners, including modified amines and aldimines, offers formulators greater flexibility in designing advanced curing systems. nih.govevonik.com These hardeners can be tailored to activate at specific temperatures or moisture levels, allowing for "cure-on-demand" systems with extended shelf life and excellent final properties. polymerinnovationblog.comevonik.com

Advanced Adhesive Systems

The same properties that make this compound a valuable component in coatings also lend themselves to the formulation of high-performance adhesives. Polyurethane adhesives are known for their strong bonding to a wide variety of substrates and their excellent flexibility. specialchem.com

Development of Moisture-Curing Polyurethane Adhesives

Moisture-curing polyurethane adhesives are one-component systems that cure by reacting with ambient moisture. google.com These adhesives are typically formulated with an excess of isocyanate groups. When exposed to humidity, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. tytan.com The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage, leading to the crosslinking of the polymer. tytan.com

The use of this compound in these formulations can offer specific advantages. Its aliphatic nature contributes to good thermal and light stability in the final adhesive. Furthermore, the reactivity of its isocyanate groups can be optimized through catalyst selection to control the curing speed. The development of these adhesives has led to products with impressive tensile and tear strengths, suitable for demanding applications such as automotive assembly. google.com

Recent research has focused on mitigating issues like blister formation, which can arise from the release of carbon dioxide during curing. nih.gov The use of latent hardeners, such as the aldimines derived from 1,5-diamino-2-methylpentane (B97949) (the amine equivalent of the diisocyanate), has shown promise in creating blister-free and odor-free adhesive castings with excellent mechanical properties. nih.gov

Polymer Network Density and Mechanical Performance in Adhesives

The mechanical performance of a polyurethane adhesive is intrinsically linked to the structure of its polymer network. The crosslink density, which is the number of crosslinks per unit volume, is a critical parameter. A higher crosslink density generally leads to a stiffer, more rigid adhesive with higher tensile strength and modulus. mdpi.com Conversely, a lower crosslink density results in a more flexible and elastomeric adhesive.

In adhesives formulated with this compound, the polymer network density can be controlled through several factors. The choice of polyol (its functionality and molecular weight) and the stoichiometric ratio of isocyanate to hydroxyl groups are primary determinants. By carefully selecting these components, formulators can tailor the mechanical properties of the adhesive to meet the specific demands of an application.

Studies have shown a direct correlation between the network chain density and the mechanical properties of polyurethane elastomers. mdpi.com For instance, as the network chain density increases, the tensile modulus also increases. mdpi.com Furthermore, the use of different isocyanate structures can influence the degree of hydrogen bonding within the polymer, which acts as a form of physical crosslinking and significantly contributes to the material's strength. mdpi.com Coarse-grained modeling has also been employed to understand the competing effects of cross-link density and other molecular parameters on the mechanical properties of cross-linked polymers. nih.gov This fundamental understanding of the relationship between polymer architecture and performance is crucial for the rational design of advanced adhesives based on this compound.

Elastomeric Materials with Tailored Properties

Polyurethane elastomers (PUEs) derived from this compound are noted for their potential to create materials with a broad range of mechanical properties. The linear structure and aliphatic nature of this diisocyanate contribute to unique characteristics compared to more common aromatic-based elastomers.

The synthesis of polyurethane elastomers using this compound typically follows established polyaddition reaction principles. These methods can be broadly categorized as either a one-step or a two-step prepolymer process. researchgate.net Both methods involve the reaction of the diisocyanate with a long-chain polyol (the soft segment) and a short-chain diol or diamine (the chain extender, which forms the hard segment).

In the two-step prepolymer method , this compound is first reacted with a stoichiometric excess of the macrodiol (e.g., a polyether or polyester polyol like polytetramethylene ether glycol) to form an isocyanate-terminated prepolymer. researchgate.netgoogle.com This reaction is carefully controlled to build a soft segment of a desired molecular weight with reactive isocyanate groups at each end. In the second step, this prepolymer is reacted with a chain extender, such as 1,4-butanediol. researchgate.netmdpi.com This step builds the hard segments and links the prepolymer chains together, resulting in the final segmented copolymer structure. The two-step method allows for more precise control over the polymer architecture and hard segment distribution, often leading to a more reproducible product. researchgate.net

The one-step method involves simultaneously mixing the diisocyanate, polyol, and chain extender. researchgate.net While less complex, this process can lead to a more random distribution of hard and soft segments. The choice between methods depends on the desired final properties and processing requirements. For materials based on aliphatic diisocyanates, the reaction rates are generally slower than those with aromatic diisocyanates, which can be an advantage in processing. mdpi.comresearchgate.net

The synthesis process is summarized below:

Step 1 (Prepolymer Formation): this compound + Macrodiol → Isocyanate-Terminated Prepolymer

Step 2 (Chain Extension): Prepolymer + Chain Extender → Segmented Polyurethane Elastomer

The mechanical and dynamic properties of PUEs made from this compound can be precisely engineered by systematically varying the formulation. The final performance of the elastomer is a direct result of its micro-phase separated morphology, which consists of hard and soft domains. mdpi.com

Key factors for tailoring properties include:

Hard Segment (HS) Content: The hard segment is formed by the reaction of the diisocyanate and the chain extender. Increasing the HS content generally leads to a higher tensile strength, modulus, and hardness, but may reduce elongation at break. researchgate.net For aliphatic diisocyanates, this effect is pronounced, allowing for the creation of very hard materials even at low HS percentages. dtic.mil

Soft Segment (SS) Type and Molecular Weight: The soft segment, typically a polyether or polyester polyol, provides flexibility and determines the low-temperature properties of the elastomer. mdpi.com Using a higher molecular weight polyol generally increases flexibility and elongation but may decrease tensile strength. The choice between a polyether polyol (offering good hydrolysis resistance and low-temperature flexibility) and a polyester polyol (providing better tensile strength and abrasion resistance) allows for further property modulation.

The following interactive table illustrates the general effects of formulation changes on the mechanical properties of PUEs.

Formulation ChangeEffect on Tensile StrengthEffect on HardnessEffect on Elongation at Break
Increase Hard Segment ContentIncreaseIncreaseDecrease
Increase Soft Segment Molecular WeightDecreaseDecreaseIncrease
Use Polyester vs. Polyether PolyolIncreaseIncreaseDecrease
Use Shorter Chain Aliphatic DiisocyanateIncreaseIncreaseDecrease

Dynamic mechanical analysis (DMA) of aliphatic PUEs reveals distinct glass transition temperatures (Tg) for the soft segments and softening temperatures for the hard segments, confirming the micro-phase separation that is crucial for their elastomeric behavior. dtic.mil This separation allows the materials to combine high elasticity with significant strength.

Polymeric Foams for Specialized Applications

The use of this compound in polyurethane foams offers a pathway to materials with properties distinct from those based on conventional aromatic isocyanates. Its aliphatic nature is particularly advantageous for applications demanding high stability against environmental factors.

Polyurethane foams are created by reacting a diisocyanate with a polyol in the presence of a blowing agent. The distinction between flexible and rigid foams is largely determined by the structure of the polymer network.

Flexible Foams: These are typically characterized by open-cell structures, allowing for air permeability, which is essential for applications like cushioning and sound absorption. mdpi.com Flexible foams are often produced using diisocyanates with lower functionality and polyols that lead to more linear polymer chains. mdpi.com Given its linear structure, this compound is well-suited for creating flexible foams. The reaction involves the diisocyanate, a high-molecular-weight polyether or polyester polyol, water (which reacts with isocyanate to produce carbon dioxide gas for blowing), and various catalysts and surfactants to control the reaction rates and cell structure. researchgate.net

Rigid Foams: These possess a high degree of cross-linking and a predominantly closed-cell structure, which traps the blowing agent and provides excellent thermal insulation. They are typically made from polymeric MDI (which has a higher functionality) and shorter-chain, more highly functional polyols. While less common, aliphatic diisocyanates could be used in rigid foam formulations, likely in combination with cross-linking agents to achieve the necessary network density.

The development process for foams using this compound would involve optimizing the isocyanate index (the ratio of NCO groups to OH groups), where an index around 100 is often targeted for flexible foams to achieve balanced properties. researchgate.net Characterization of these foams would involve measuring density, tensile and tear strength, compression set, and hysteresis to evaluate their mechanical performance. researchgate.netresearchgate.net

The performance of a polyurethane foam is intrinsically linked to its cellular morphology, specifically the size of the pores and the degree to which they are interconnected.

The pore structure is determined by a delicate balance between the gelling reaction (polymer formation) and the blowing reaction (gas generation). researchgate.net The choice of diisocyanate plays a critical role in this process. The molecular structure of the isocyanate influences the microphase separation of hard and soft segments within the cell walls, which in turn affects the stability of the cell window. researchgate.net

Open-Cell Structure: In flexible foams, the cell windows rupture during the final stages of foam rise, creating an interconnected network of pores. This is crucial for properties like air permeability, resilience, and sound absorption. For sound absorption, a high fraction of partially or fully open pores is desirable to allow sound waves to enter the material and be dissipated as heat. researchgate.net

Closed-Cell Structure: In rigid foams, the cell windows remain intact, trapping the blowing agent. This high closed-cell content (often above 90%) is responsible for the foam's low thermal conductivity, making it an excellent insulator.

For foams based on this compound, controlling the reaction catalysts and surfactants would be key to managing the cell-opening process. The inherent flexibility of the aliphatic backbone could promote the formation of stable, open-celled structures suitable for high-performance flexible foams. The relationship between the isocyanate structure and the final pore morphology is a critical area of research for tailoring foam performance to specific applications like acoustic insulation or specialty cushioning.

Biomaterials and Tissue Engineering Scaffolds

Polyurethanes are increasingly investigated for biomedical applications, including tissue engineering scaffolds, due to their excellent biocompatibility and tunable mechanical properties. mdpi.com Aliphatic diisocyanates like this compound are particularly promising for these applications because their degradation products are generally considered less cytotoxic than those from aromatic diisocyanates. nih.gov

Biodegradable polyurethane scaffolds can be designed to support cell attachment, proliferation, and tissue regeneration. nih.govacs.org These scaffolds are typically porous, with an interconnected pore network that allows for cell infiltration and nutrient transport. The synthesis of such scaffolds often involves reactive liquid molding or 3D printing techniques. nih.govacs.org

When using this compound to create a scaffold, it would be reacted with a biocompatible and biodegradable polyol, such as polycaprolactone (B3415563) (PCL) or polylactic acid (PLA). The resulting polyurethane network can be engineered to have mechanical properties that mimic the target tissue, whether it be soft tissue or more rigid structures like bone. mdpi.com For instance, polyurethane scaffolds have been successfully used in bone tissue engineering, where they support cellular infiltration and the generation of new tissue. nih.gov The ability to tune the degradation rate of the polyurethane by selecting appropriate monomers is another key advantage, allowing the scaffold to resorb as new tissue is formed. nih.gov The use of this compound could offer a route to creating biocompatible and biodegradable scaffolds with tailored mechanical performance and degradation profiles for a variety of tissue engineering applications. mdpi.comnih.gov

Design of Biodegradable Polyurethane Matrices

The design of these biodegradable PUs involves the reaction of a diisocyanate, a biodegradable polymer diol (soft segment), and a chain extender. nih.gov The properties of the final polyurethane, including its degradation rate and mechanical characteristics, can be finely tuned by altering the combination and ratios of these three components. nih.govresearchgate.net For instance, the incorporation of hydrophilic components like polyethylene (B3416737) glycol (PEG) can accelerate hydrolytic degradation, while more hydrophobic diols can slow it down. nih.gov

Lysine-di-isocyanate (LDI), an analog of this compound derived from the amino acid lysine, has been a focus of research for creating non-toxic biodegradable PUs. nih.govmdpi.com Polyurethanes based on LDI degrade into non-toxic components, namely lysine, glycerol, and ethanol, which is a significant advantage in biomedical applications. nih.gov This highlights the potential of using amino acid-based diisocyanates in creating biocompatible and biodegradable materials.

ComponentFunctionImpact on Properties
Diisocyanate Links polymer diols and chain extendersInfluences toxicity of degradation products and mechanical strength. nih.govnih.govresearchgate.net
Polymer Diol Forms the soft segmentPrimarily governs the degradation rate and flexibility of the PU. nih.gov
Chain Extender Forms the hard segmentAffects the mechanical properties and thermal stability.

Porosity Control and Microporous Foam Fabrication

The fabrication of microporous polyurethane foams with controlled porosity is essential for a variety of applications, including tissue engineering scaffolds and insulation materials. researchgate.netresearchgate.net The porous structure, including pore size and distribution, directly influences the material's mechanical properties, such as strength and energy absorption, as well as its functional performance in heat and sound insulation. researchgate.net

The foaming process for polyurethanes typically involves a blowing reaction, where the isocyanate group reacts with water to produce carbon dioxide gas, which then creates the porous structure. researchgate.net The viscosity of the polymerizing mixture and the rate of gas bubble formation are critical parameters that need to be controlled to achieve the desired pore structure. researchgate.net

In the context of producing high-quality metal foams, which shares similar principles with polymer foam fabrication, controlling the melt viscosity and bubble rise velocity is crucial for entrapping gas bubbles effectively during solidification. researchgate.net Similarly, in polyurethane foam production, a well-controlled reaction profile is necessary to ensure uniform pore distribution.

Key factors influencing porosity in polyurethane foams include:

Isocyanate reactivity: The reaction rate of the diisocyanate with polyols and water affects the timing of gelation and gas formation.

Water content: The amount of water as a blowing agent determines the volume of CO2 produced.

Surfactants: These are used to stabilize the forming bubbles and control pore size.

Catalysts: Catalysts influence the rates of both the gelling and blowing reactions, allowing for fine-tuning of the foam's structure.

Polymer Degradation Products and Their Fate (excluding toxicity profiles)

The degradation of polyurethanes, whether through thermal or hydrolytic pathways, results in the breakdown of the polymer into smaller molecules. The nature of these degradation products is directly linked to the original monomeric components of the polyurethane. nih.govnih.govmdpi.com

For polyurethanes synthesized from diisocyanates, the corresponding diamines are typically formed upon hydrolysis of the urethane (B1682113) linkages. nih.gov For instance, polyurethanes based on toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI) degrade to form 2,4-diaminotoluene (B122806) and 4,4'-methylenedianiline, respectively. nih.gov In the case of polyurethanes made from this compound, the expected degradation product would be 2-methyl-1,5-pentanediamine.

Thermal degradation of polyurethane foams can release a complex mixture of volatile organic compounds (VOCs). nih.govmdpi.com The specific products depend on the composition of both the hard and soft segments of the polyurethane. mdpi.com For example, the degradation of polyether polyols, often used as the soft segment, can produce formaldehyde, acetaldehyde, and other oxygenated compounds. mdpi.com The hard segments, derived from the diisocyanate, can lead to the release of compounds like aniline (B41778) and benzaldehyde (B42025) in the case of aromatic isocyanates. mdpi.com

Original MonomerCorresponding Degradation Product (Amine)
Toluene diisocyanate (TDI)2,4-diaminotoluene nih.gov
Diphenylmethane diisocyanate (MDI)4,4'-methylenedianiline nih.gov
This compound2-methyl-1,5-pentanediamine

Smart Materials and Responsive Systems

Smart materials, which can respond to external stimuli, are at the forefront of materials science. Polyurethanes are excellent candidates for creating such materials due to their versatile chemistry and tunable properties. This compound can be incorporated into these systems to impart specific mechanical and thermal properties.

Incorporation into Shape Memory Polyurethanes

Shape memory polymers (SMPs) are a class of smart materials that can recover their original shape from a temporary, deformed shape upon the application of an external stimulus, such as heat. nih.gov Polyurethanes are widely used to create SMPs due to their segmented structure, which allows for the formation of distinct hard and soft segments that are crucial for the shape memory effect. nih.govpurpatents.com

The synthesis of shape memory polyurethanes often involves a two-step prepolymerization process. nih.gov The hard segments act as physical crosslinks, determining the permanent shape, while the soft segments form the reversible phase that allows for the temporary shape change. The glass transition temperature (Tg) of the soft segment is a key parameter that dictates the switching temperature for shape recovery. nih.govpurpatents.com

By carefully selecting the diisocyanate, polyol, and chain extender, the thermal and mechanical properties of the resulting shape memory polyurethane can be precisely controlled. nih.govpurpatents.com For example, a series of bio-based, biodegradable, and amorphous shape memory polyurethanes have been synthesized with a tunable Tg in the range of -10.7 to 32.5 °C, making them suitable for biomedical applications at body temperature. nih.gov These materials have demonstrated excellent shape recovery rates, with some compositions returning to their original shape in as little as 15 seconds at 37 °C. nih.gov

Development of Self-Healing Polymer Networks

Self-healing polymers are designed to autonomously repair damage, thereby extending the lifetime and reliability of materials. illinois.edu One common approach to creating self-healing materials is to embed microcapsules containing a healing agent within a polymer matrix. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent, which then polymerizes and heals the damage. illinois.edu

Isocyanates are promising candidates for catalyst-free healing agents, particularly in environments with moisture, as they can react with water to initiate polymerization. illinois.edu The microencapsulation of diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI), via interfacial polymerization has been successfully demonstrated. illinois.edu This process creates small, spherical microcapsules with a liquid core of the diisocyanate and a solid polyurethane shell. illinois.edu

These microcapsules can be incorporated into a polymer matrix to create a self-healing system. The size and shell wall thickness of the microcapsules can be controlled by adjusting the processing parameters, such as the agitation rate during encapsulation. illinois.edu The mechanical properties of the microcapsules are also important, as they must be strong enough to withstand processing but brittle enough to rupture upon cracking of the matrix. illinois.edu

Computational and Theoretical Investigations of 1,5 Diisocyanato 2 Methylpentane and Its Polymers

Molecular Modeling of Polymerization Processes

The synthesis of polyurethanes and polyureas from 1,5-diisocyanato-2-methylpentane involves complex reaction kinetics and pathways that ultimately dictate the polymer's final architecture. Molecular modeling serves as a powerful tool to simulate these processes, providing insights that are often difficult to obtain through experimental means alone.

Simulation of Reaction Pathways and Energetics

Computational chemistry, particularly through the use of composite quantum chemical methods, can be employed to investigate the energetics of urethane (B1682113) and urea (B33335) formation. nih.gov While specific studies on the reaction of this compound are not widely available in public literature, the principles from studies on other isocyanates can be applied. For instance, the reaction between an isocyanate and an alcohol to form a urethane linkage, or with an amine to form a urea linkage, can be modeled to determine activation energies and reaction intermediates. nih.gov

These simulations can elucidate the reactivity differences between the primary and secondary isocyanate groups that could arise in branched structures, although this compound itself possesses two primary isocyanate groups. The presence of the methyl group on the pentane (B18724) backbone can, however, sterically influence the reaction kinetics. Theoretical calculations can quantify these steric effects and their impact on the reaction energy barrier.

A generalized representation of the energetic profile for a urethane formation reaction is depicted in the table below, illustrating the type of data that can be obtained from such simulations.

Reaction StepReactantsTransition StateProductsActivation Energy (kJ/mol)Reaction Energy (kJ/mol)
Urethane FormationIsocyanate + AlcoholIsocyanate-Alcohol ComplexUrethaneCalculated ValueCalculated Value
Urea FormationIsocyanate + AmineIsocyanate-Amine ComplexUreaCalculated ValueCalculated Value

Note: The values in this table are illustrative and would need to be calculated specifically for this compound and its co-reactants.

Prediction of Polymer Microstructure Development

The sequence of monomer addition and the relative reactivities of the functional groups determine the microstructure of the resulting polymer. Kinetic Monte Carlo or molecular dynamics simulations can be used to model the growth of polymer chains. For this compound, a key feature is its asymmetry due to the methyl group. This asymmetry can lead to irregularities in the polymer chain, affecting its ability to pack and form ordered structures.

Simulations can predict the distribution of monomer units, the development of blockiness in segmented copolymers, and the formation of any branching or cross-linking, depending on the other monomers used in the polymerization. This predictive capability is crucial for designing polymers with specific properties, as the microstructure has a profound influence on the macroscopic behavior of the material. semanticscholar.org

Simulation of Intermolecular Interactions and Hydrogen Bonding

The properties of polyurethanes and polyureas are heavily influenced by intermolecular forces, particularly hydrogen bonding between the urethane or urea linkages. Computational methods are invaluable for studying these interactions in detail.

Quantum Mechanical Studies of Urea and Urethane Linkages

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the fundamental nature of hydrogen bonds in polyurethane and polyurea systems. These studies can determine the strength and geometry of hydrogen bonds between N-H groups (as donors) and carbonyl (C=O) groups (as acceptors) within the urethane and urea linkages. nih.gov

For polymers based on this compound, such calculations can reveal how the local chemical environment, influenced by the aliphatic backbone and the methyl group, affects the hydrogen bond strength. It has been shown that urea groups can form stronger and sometimes bidentate hydrogen bonds compared to urethane groups, leading to more organized and stable hard segments in poly(urethane-urea)s. acs.org

Linkage TypeHydrogen Bond DonorHydrogen Bond AcceptorCalculated H-bond Energy (kJ/mol)
UrethaneN-HC=O (urethane)~20-30
UreaN-HC=O (urea)~30-50

Note: These are typical energy ranges and specific calculations for polymers of this compound would be required for precise values.

Molecular Dynamics Simulations of Hydrogen Bond Networks

Molecular dynamics (MD) simulations allow for the study of the collective behavior of polymer chains and the dynamics of hydrogen bond networks. acs.org In a study of a polyurethane and a poly(urethane-urea) synthesized from this compound, Fourier transform infrared spectroscopy (FTIR) was used to characterize the distribution of hydrogen bonds. acs.org While this was an experimental study, its findings provide a basis for what MD simulations could explore and quantify.

The study found that in the polyurethane, a distribution of hydrogen-bonded states exists. Upon annealing, more ordered hydrogen-bonded structures can form. acs.org The polyurea, in contrast, more readily forms an ordered structure at room temperature due to the stronger hydrogen bonding of the urea groups. acs.org

MD simulations can provide a dynamic picture of these processes, tracking the formation and breaking of hydrogen bonds over time and as a function of temperature. This can help in understanding the stability of the hydrogen-bonded domains and their role in the material's properties.

Prediction of Polymer Morphology and Phase Behavior

The interplay between the polymer chain architecture and intermolecular forces governs the morphology of polyurethanes and polyureas. These materials often exhibit microphase separation, where "hard" segments (rich in urethane or urea groups) and "soft" segments (typically from a polyol) form distinct domains.

For polymers made with this compound, the asymmetry of the diisocyanate plays a critical role. The methyl group on the pentane chain can disrupt the regular packing of the hard segments. Research suggests that this imperfect packing may lead to the formation of two-dimensional, sheet-like ordered structures, rather than three-dimensional crystalline domains. acs.org

Computational modeling, through techniques like Dissipative Particle Dynamics (DPD) or coarse-grained molecular dynamics, can simulate the phase separation process on larger length and time scales. These simulations can predict the size, shape, and connectivity of the hard and soft domains, providing a link between the molecular structure and the macroscopic morphology of the polymer. The predicted morphologies can then be correlated with experimental observations from techniques like atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS).

FeaturePolyurethane from this compoundPoly(urethane-urea) from this compound
Hard Segment Ordering Less ordered, requires annealing to induce order. acs.orgMore readily forms ordered structures at room temperature. acs.org
Predicted Morphology Potential for 2D sheet-like ordering due to asymmetric methyl group. acs.orgStronger hydrogen bonding promotes more defined, yet potentially still 2D, hard domains. acs.org
Phase Separation Dependent on co-monomer and thermal history.More pronounced due to stronger hard segment interactions.

Coarse-Grained and Atomistic Simulations of Microphase Separation

The performance of polyurethane elastomers is intrinsically linked to the microphase separation of soft segments (SS) and hard segments (HS). Atomistic and coarse-grained (CG) simulations are indispensable for investigating the morphology and thermodynamics of this separation.

Atomistic Simulations: Atomistic molecular dynamics (MD) simulations model the individual atoms and their interactions, offering high-fidelity insights into molecular-level phenomena. For a polyurethane system based on this compound, atomistic simulations would be used to study the hydrogen bonding between urethane groups, the packing of the asymmetric hard segments, and the interfacial mixing with the soft segments. nih.gov The development of accurate force fields—sets of parameters describing the potential energy of the system—is a critical prerequisite for these simulations. nih.gov While comprehensive force fields for all aliphatic isocyanates are still an area of active research, existing parameters provide a solid foundation for building models of these systems.

Coarse-Grained (CG) Simulations: To study larger length and time scales, which are often necessary to capture the full development of microphase-separated domains, coarse-grained models are employed. researchgate.netrsc.org In a CG model, groups of atoms are represented as single "beads," reducing the computational cost. researchgate.netmdpi.com A CG model for a polyurethane based on this compound would typically represent the diisocyanate, the chain extender, and sections of the polyol as distinct beads. Dissipative Particle Dynamics (DPD), a mesoscale simulation technique, is one such method used to model the morphology of isocyanate-based networks. nih.govresearchgate.net

The primary goal of these simulations is to understand how the molecular structure of this compound—specifically its methyl branching and the flexibility of its pentane backbone—influences the degree of phase separation. researchgate.net The asymmetry of the diisocyanate is expected to disrupt the regular packing of hard segments, which could lead to a more mixed interface compared to polyurethanes made from highly symmetric diisocyanates like 1,6-hexamethylene diisocyanate (HDI). researchgate.netresearchgate.net

Simulation TechniqueKey Focus for this compound PolymersTypical Output Data
Atomistic MD Hydrogen bond network analysis, local chain packing, interfacial energy between hard and soft segments.Radial distribution functions, hydrogen bond lifetimes, density profiles.
Coarse-Grained MD/DPD Large-scale morphology, domain size and spacing, kinetics of phase separation.Phase diagrams, scattering functions (simulated SAXS), domain size distribution.

Modeling of Ordered Structure Formation

The formation of ordered structures within the hard domains of polyurethanes acts as physical cross-linking, significantly impacting their mechanical properties. dtic.mil Modeling this process involves understanding both thermodynamic driving forces and kinetic limitations. osti.gov

For polyurethanes based on this compound, the key structural feature influencing ordering is its asymmetry. Symmetrical aliphatic diisocyanates, such as trans-1,4-diisocyanatocyclohexane (CHDI) or HDI, can form highly ordered, crystalline, or paracrystalline hard domains. researchgate.netdtic.mil In contrast, the methyl group in this compound introduces a steric hindrance that likely frustrates crystallization.

Computational models can predict the degree of ordering by calculating the interaction energies between hard segments and simulating their aggregation from a disordered state. Kinetic models can be formulated to describe the polymerization and foaming processes, which occur concurrently with structure formation and can trap the material in a non-equilibrium state. osti.govresearchgate.net These models often decouple the foaming and curing reactions and incorporate an evolving glass transition temperature to represent vitrification. researchgate.net While specific models for this compound are not available, studies on similar asymmetric diisocyanates like isophorone (B1672270) diisocyanate (IPDI) show a tendency toward phase mixing rather than strong, ordered separation. researchgate.net

Structure-Property Relationship Predictions

A central goal of computational polymer science is to predict macroscopic material properties directly from the molecular structure, thereby accelerating materials discovery.

Computational Assessment of Mechanical Properties from Molecular Structure

The mechanical response of polyurethanes, including their Young's modulus, tensile strength, and elongation at break, can be predicted using multi-scale modeling approaches. Atomistic and coarse-grained simulations are used to generate realistic polymer morphologies, which are then subjected to simulated mechanical tests (e.g., uniaxial tension). mdpi.com

For a polymer made with this compound, simulations would focus on how the less-ordered hard domains, resulting from its asymmetric structure, affect the stress-strain behavior. It is hypothesized that the disruption of hard segment crystallinity would lead to a lower modulus and tensile strength but potentially higher elongation at break compared to polyurethanes from symmetric aliphatic diisocyanates. researchgate.net Studies on other cycloaliphatic and aliphatic diisocyanates confirm that the degree of microphase separation and hard segment ordering are directly correlated with mechanical performance. elsevierpure.comresearchgate.net

Diisocyanate Type (Illustrative Examples)Hard Segment OrderingPredicted Mechanical Property Trend
Symmetric Aliphatic (e.g., HDI) High (Crystalline)High Modulus, High Tensile Strength
Asymmetric Aliphatic (e.g., IPDI) Low (Amorphous)Lower Modulus, Lower Tensile Strength
This compound Expected to be Low (Amorphous)Expected to be similar to other asymmetric aliphatic PUs

Theoretical Approaches to Thermal Behavior Prediction

The thermal stability and transitions of polyurethanes can be investigated using both simulation and theoretical models. MD simulations can predict glass transition temperatures (Tg) by analyzing the change in density or mobility with temperature. The thermal degradation process can be modeled using kinetic analyses, such as the Flynn–Wall–Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, applied to simulated thermogravimetric analysis (TGA) data. researchgate.net

For polyurethanes derived from this compound, theoretical approaches would aim to predict its thermal stability. Generally, the thermal stability of polyurethanes is governed by the dissociation of the urethane bond. mdpi.com Studies on various aliphatic polyurethanes show that degradation typically occurs in multiple stages, corresponding to the breakdown of hard and soft segments. researchgate.netscispace.com The thermal stability of polyurethanes based on aliphatic diisocyanates is generally lower than those based on aromatic diisocyanates. researchgate.net The specific degradation profile for a this compound-based polymer would be influenced by the bond energies within its unique structure and its degree of phase separation. researchgate.netnih.gov

PU ComponentInfluence on Thermal StabilityIllustrative Degradation Temp. Range (°C)
Hard Segment (Urethane Linkage) Often the first component to degrade. Stability depends on diisocyanate structure.190 - 290 scispace.com
Soft Segment (Polyether/Polyester) Degrades at higher temperatures. Stability depends on polyol type.> 300 mdpi.comscispace.com
Overall Aliphatic PU Generally stable up to ~200-230°C. mdpi.comresearchgate.net200 - 450

Design of Novel this compound Derivatives and Polymers

Computational methods enable the rational design of new polymers by exploring a vast chemical space before any synthesis is attempted.

In Silico Screening of Monomer and Polymer Architectures

In silico screening involves the computational generation and evaluation of numerous candidate molecules to identify those with desired properties. mdpi.commdpi.com For this compound, this could involve designing derivatives with different functional groups or creating copolymers with novel architectures.

The process typically involves:

Library Generation: Creating a virtual library of polymer structures by systematically varying components like the polyol type, chain extender, or by chemically modifying the this compound monomer itself. mdpi.com

Property Prediction: Using quantitative structure-property relationship (QSPR) models or high-throughput molecular dynamics simulations to predict key properties (e.g., Tg, modulus, solubility) for each candidate in the library. mdpi.comresearchgate.net

Ranking and Selection: Ranking the candidates based on their predicted performance to identify the most promising structures for experimental synthesis and validation. mdpi.com

This approach allows researchers to explore the potential of the asymmetric this compound backbone, for instance, by modeling how different polyols would alter the microphase separation and resulting properties, or by designing block copolymers with precisely controlled sequences to achieve unique performance characteristics.

Predictive Modeling for Targeted Material Properties

The development of novel polymeric materials with precisely defined characteristics is a cornerstone of materials science. In the realm of polyurethanes, computational and theoretical investigations serve as a powerful tool to forecast material properties, thereby guiding and accelerating the design of polymers for specific applications. For polyurethanes synthesized from this compound, predictive modeling aims to establish clear structure-property relationships, enabling the tailoring of materials with desired mechanical, thermal, and chemical performance.

Theoretical modeling has been employed to predict the elastic modulus of polyurethane copolymers derived from this compound, particularly in the context of nanocomposites. One such study focused on polyurethane copolymer/organic-montmorillonite nanocomposites, utilizing continuum-based composite modeling to understand the influence of various factors on the material's mechanical properties researchgate.net. This approach highlights the importance of the volume fraction of the nanofiller, the aspect ratio of the filler particles, and the ratio of the mechanical properties of the filler to the polymer matrix researchgate.net.

The predictive power of these models is crucial for designing high-performance materials. For instance, in nanocomposites, the model can predict the critical strain above which filler platelets might buckle under compressive loads, which would lead to a reduction in the compressive modulus researchgate.net. By understanding such phenomena through predictive modeling, formulations can be optimized to avoid these failure modes and ensure the material performs as expected under various stress conditions.

Furthermore, spectroscopic characterization, such as Fourier transform infrared (FTIR) spectroscopy, provides essential data that can be integrated into theoretical models. Studies on polyurethanes and poly(urethane-urea)s synthesized from this compound have used FTIR to characterize the distribution of hydrogen bonds researchgate.netresearchgate.net. This information is vital for predictive models as the extent and nature of hydrogen bonding significantly influence the mechanical properties and thermal stability of the resulting polymer. For example, it was observed that in a polyurethane homopolymer from this compound, most of the N-H groups and C=O groups are hydrogen-bonded researchgate.net. Upon annealing, a more ordered hydrogen-bonded structure can be detected, which correlates with changes in the material's properties researchgate.netresearchgate.net.

The insights gained from these predictive models are instrumental in tailoring polyurethanes for a wide array of applications, from coatings and adhesives to advanced composites and biomedical devices google.comgoogle.comgoogleapis.comjustia.comgoogle.com. By computationally screening different formulations and predicting their performance, researchers can efficiently identify promising candidates for experimental validation, saving time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,5-diisocyanato-2-methylpentane, and how do reaction conditions influence purity?

  • Methodological Answer : The compound is synthesized via phosgenation of the corresponding diamine (e.g., 1,5-diamino-2-methylpentane) under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric excess of phosgene, and inert gas purging to prevent hydrolysis . Post-synthesis, purification via fractional distillation or column chromatography is critical, as residual amines or urea derivatives can form due to incomplete reaction .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm isocyanate (-NCO) stretching bands at ~2270 cm⁻¹ and absence of amine (-NH₂) peaks at ~3300 cm⁻¹ .
  • GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min) to detect molecular ion peaks at m/z 182.1 (M⁺) and fragmentation patterns (e.g., loss of -NCO groups) .
  • NMR : ¹³C NMR should show carbonyl carbons (δ ~120–130 ppm) and methyl branching (δ ~20–25 ppm) .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store under anhydrous conditions (e.g., molecular sieves) at -20°C in amber glass to prevent moisture-induced hydrolysis. Regular titration with dibutylamine can monitor isocyanate content degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Contradictions may arise from steric hindrance or solvent effects. For example, unexpected downfield shifts in ¹H NMR could indicate hydrogen bonding with trace impurities. Validate via:

  • 2D NMR (COSY, HSQC) : Map coupling patterns to confirm structural assignments .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify anomalies .

Q. What strategies optimize reaction efficiency in polymer applications, given steric hindrance from the methyl branch?

  • Methodological Answer :

  • Catalyst Selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate urethane/urea formation despite steric bulk .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance monomer mobility in crosslinking reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to adjust stoichiometry and prevent incomplete curing .

Q. How can researchers mitigate side reactions (e.g., trimerization) during polyurethane synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 80°C to suppress isocyanate trimerization to isocyanurates .
  • Additives : Incorporate inhibitors like benzoyl chloride (0.1–0.5 wt%) to block trimerization pathways .

Data Interpretation & Validation

Q. How should researchers interpret discrepancies between theoretical and experimental molecular weights in polymerization studies?

  • Methodological Answer : Discrepancies often stem from incomplete conversion or side reactions. Use:

  • GPC/SEC : Compare polydispersity indices (PDI) to assess branching/chain termination .
  • MALDI-TOF : Identify oligomeric species (e.g., cyclic vs. linear structures) .

Q. What statistical approaches are recommended for analyzing toxicity data (e.g., LD₅₀ studies)?

  • Methodological Answer : Apply probit analysis to dose-response data, ensuring sample sizes ≥20 per concentration. Validate with ANOVA to account for batch variability .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system transfers.
  • PPE : Wear nitrile gloves, aprons, and full-face respirators with organic vapor cartridges .
  • Emergency Procedures : Neutralize spills with dry sand or vermiculite, followed by 10% aqueous ethanolamine .

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1,5-Diisocyanato-2-methylpentane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.